Delequamine
Description
See also: Delequamine Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
CAS No. |
119813-87-5 |
|---|---|
Molecular Formula |
C18H26N2O3S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine |
InChI |
InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m1/s1 |
InChI Key |
JKDBLHWERQWYKF-JLSDUUJJSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2 |
Appearance |
Solid powder |
Other CAS No. |
119905-05-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer Delequamine delequamine hydrochloride DMMIN RS 15385 RS 15385-197 RS-15385 RS-15385-197 |
Origin of Product |
United States |
Foundational & Exploratory
Delequamine's Mechanism of Action: A Technical Whitepaper
For Immediate Distribution
A Deep Dive into the Core Pharmacological Profile of Delequamine (RS-15385-197)
This document provides a comprehensive technical overview of the mechanism of action of this compound (developmental code name RS-15385-197), a potent and highly selective α2-adrenergic receptor antagonist. This compound was under investigation for the treatment of erectile dysfunction and major depressive disorder. This whitepaper, intended for researchers, scientists, and drug development professionals, consolidates the available quantitative data, details key experimental methodologies, and visualizes the compound's interaction with relevant signaling pathways.
Core Mechanism of Action: Selective α2-Adrenergic Receptor Antagonism
This compound functions as a competitive antagonist at α2-adrenergic receptors.[1] Its mechanism is twofold, involving both central and peripheral nervous system actions. Centrally, it enhances arousal, while peripherally, it counteracts the norepinephrine-induced contraction of smooth muscle.[2] This dual action was the basis for its investigation in erectile dysfunction. The blockade of presynaptic α2-adrenoceptors on noradrenergic neurons leads to an increase in the release of norepinephrine, which is believed to be a key factor in its therapeutic potential.
Quantitative Pharmacological Data
This compound exhibits a high degree of selectivity for α2-adrenoceptors over α1-adrenoceptors and other receptor types. The following tables summarize the key binding affinities and functional antagonist potencies.
Table 1: this compound (RS-15385-197) Binding Affinity (pKi) at Adrenergic Receptors
| Receptor Subtype | Tissue/Cell Line | Radioligand | pKi | α2/α1 Selectivity Ratio |
| α2 | Rat Cortex | [³H]-yohimbine | 9.45 | >14,000 |
| α1 | Rat Cortex | [³H]-prazosin | 5.29 | |
| α2A | Human Platelets | 9.90 | ||
| α2B | Rat Neonate Lung | 9.70 | ||
| α2 | Hamster Adipocytes | 8.38 |
Data sourced from Brown et al., 1993.[1]
Table 2: this compound (RS-15385-197) Functional Antagonist Potency
| Assay | Tissue | Agonist | Potency (pA2/pKB) |
| Functional Antagonism | Guinea-pig Ileum (transmurally-stimulated) | UK-14,304 | 9.72 (pA2) |
| Functional Antagonism | Dog Saphenous Vein | BHT-920 | 10.0 (pA2) |
| Functional Antagonism | Dog Saphenous Vein | Cirazoline | 5.9 (apparent pKB) |
| Functional Antagonism | Rabbit Aorta | Phenylephrine | 6.05 (pA2) |
Data sourced from Brown et al., 1993.[1]
Table 3: this compound (RS-15385-197) In Vivo Antagonist Activity
| Assay | Animal Model | Agonist | Endpoint | AD50 |
| Mydriasis Inhibition | Rat | UK-14,304 | 5 µg/kg, i.v. | |
| Mydriasis Inhibition | Rat | Clonidine | 7 µg/kg, i.v. | |
| Mydriasis Inhibition | Rat | 96 µg/kg, p.o. | ||
| Pressor Response Inhibition | Pithed Rat | UK-14,304 | 7 µg/kg, i.v. |
Data sourced from Brown et al., 1993.[3]
Table 4: this compound (RS-15385-197) Binding Affinity (pKi) at Non-Adrenergic Receptors
| Receptor Subtype | pKi |
| 5-HT1A | 6.50 |
| 5-HT1D | 7.00 |
| Other 5-HT subtypes | < 5 |
| Dopamine Receptors | < 5 |
| Muscarinic Cholinoceptors | < 5 |
| β-adrenoceptors | < 5 |
| Dihydropyridine binding sites | < 5 |
| Imidazoline binding site | No affinity |
Data sourced from Brown et al., 1993.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for α1- and α2-adrenergic receptors.
Protocol:
-
Tissue Preparation: Membranes were prepared from rat cerebral cortex.
-
Incubation: Membranes were incubated with a specific radioligand ([³H]-prazosin for α1 and [³H]-yohimbine for α2) and varying concentrations of this compound.
-
Equilibrium: The incubation was carried out until equilibrium was reached.
-
Separation: Bound and free radioligand were separated by rapid filtration.
-
Quantification: The amount of bound radioactivity was determined by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Antagonism in Isolated Tissues
Objective: To determine the functional antagonist potency (pA2) of this compound.
Protocol (Example: Guinea-pig Ileum):
-
Tissue Preparation: A section of the guinea-pig ileum was mounted in an organ bath containing physiological salt solution and maintained at 37°C.
-
Stimulation: The tissue was subjected to transmural electrical stimulation to elicit twitch responses.
-
Agonist Response: The inhibitory effect of the α2-adrenoceptor agonist UK-14,304 on the twitch responses was measured.
-
Antagonist Application: Increasing concentrations of this compound were added to the organ bath, and the ability of this compound to reverse the inhibitory effect of UK-14,304 was quantified.
-
Data Analysis: Schild analysis was used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a twofold shift to the right in the agonist concentration-response curve.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound antagonizes presynaptic α2-autoreceptors, increasing norepinephrine release.
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow for determining this compound's binding affinity via radioligand displacement.
Logical Relationship: this compound's Therapeutic Rationale for Erectile Dysfunction
References
Delequamine: A Technical Guide to a Selective Alpha-2 Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delequamine, also known as RS-15385-197, is a potent and selective antagonist of alpha-2 adrenoceptors. This document provides a comprehensive overview of its pharmacological profile, including its binding affinity, selectivity, and functional effects. It is intended to serve as a technical resource for professionals in research and drug development, offering insights into the experimental evaluation of this compound and its potential therapeutic applications, with a particular focus on its investigated role in erectile dysfunction.
Introduction
Alpha-2 adrenoceptors, a class of G protein-coupled receptors, are key regulators of the sympathetic nervous system. Primarily, they function as presynaptic autoreceptors, inhibiting the release of norepinephrine and thus modulating sympathetic outflow. Three subtypes of the alpha-2 adrenoceptor have been identified: α2A, α2B, and α2C. This compound has emerged as a valuable pharmacological tool for studying the physiological roles of these receptors due to its high affinity and selectivity. Its investigation has been particularly prominent in the context of sexual response, where alpha-2 adrenergic pathways are implicated in penile erection.
Pharmacological Profile
Binding Affinity and Selectivity
This compound demonstrates high affinity for alpha-2 adrenoceptors. While it is a potent antagonist for this receptor class, it shows a notable degree of selectivity over other adrenergic and non-adrenergic receptors.
Table 1: Binding Affinity of this compound for Alpha-2 Adrenoceptor Subtypes
| Receptor Subtype | pKi |
| α2A (human platelet) | 9.90 |
| α2B (rat neonate lung) | 9.70 |
| α2C (hamster adipocytes) | 8.38 |
Table 2: Selectivity Profile of this compound
| Receptor/Site | pKi |
| 5-HT1A | 6.50 |
| 5-HT1D | 7.00 |
| Other 5-HT subtypes | < 5 |
| Dopamine receptors | < 5 |
| Muscarinic cholinoceptors | < 5 |
| β-adrenoceptors | < 5 |
| Dihydropyridine binding sites | < 5 |
| Imidazoline binding site | No affinity |
Functional Antagonism
This compound acts as a competitive antagonist at alpha-2 adrenoceptors. This functional antagonism has been demonstrated in various in vitro and in vivo models.
Signaling Pathways
The antagonism of alpha-2 adrenoceptors by this compound prevents the downstream signaling cascade typically initiated by endogenous agonists like norepinephrine.
Caption: this compound blocks norepinephrine from binding to the α2-adrenoceptor, preventing Gi-protein mediated inhibition of adenylyl cyclase.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay to determine the binding affinity of this compound.
Methodology:
-
Tissue/Cell Preparation: Membranes from cells or tissues expressing the alpha-2 adrenoceptor subtype of interest are prepared by homogenization and centrifugation.
-
Incubation: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [3H]-yohimbine or [3H]-rauwolscine) is incubated with the membrane preparation and a range of concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay (cAMP Inhibition)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: A cell line expressing the alpha-2 adrenoceptor is cultured.
-
Treatment: Cells are pre-treated with various concentrations of this compound, followed by stimulation with a known alpha-2 adrenoceptor agonist (e.g., UK 14,304).
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., ELISA or HTRF).
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified to determine its potency as an antagonist.
In Vivo Studies and Potential Applications
This compound has been evaluated in both animal and human studies, primarily for its effects on erectile function.
Animal Models of Erectile Dysfunction
In vivo studies in animal models, such as rats, are crucial for evaluating the physiological effects of compounds like this compound.
Experimental Design:
-
Animal Model: Anesthetized male rats.
-
Procedure:
-
The cavernous nerve is surgically exposed.
-
A catheter is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
This compound or vehicle is administered (e.g., intravenously).
-
The cavernous nerve is electrically stimulated to induce an erection.
-
-
Outcome Measures: The primary outcome is the change in ICP in response to nerve stimulation, comparing the this compound-treated group to the control group.
Human Clinical Trials
This compound has been investigated in clinical trials for the treatment of erectile dysfunction. These studies have provided valuable insights into the role of the alpha-2 adrenergic system in human sexual response.
Conclusion
This compound is a well-characterized, potent, and selective alpha-2 adrenoceptor antagonist. Its pharmacological profile makes it an invaluable tool for research into the sympathetic nervous system and the physiological functions of alpha-2 adrenoceptors. While its primary investigated clinical application has been in the treatment of erectile dysfunction, its properties may warrant exploration in other therapeutic areas where modulation of the alpha-2 adrenergic system is desirable. This guide provides a foundational understanding of this compound for scientists and researchers, summarizing its key characteristics and the experimental approaches for its evaluation.
Pharmacological Profile of Delequamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delequamine (also known as RS-15385 and RS-15385-197) is a potent and highly selective α2-adrenoceptor antagonist.[1] It has been investigated for its potential therapeutic effects, particularly in the context of erectile dysfunction and major depressive disorder.[1] This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its receptor binding affinity, functional activity, and in vivo effects. Detailed descriptions of its mechanism of action, associated signaling pathways, and the methodologies used in its characterization are presented to serve as a technical guide for researchers and professionals in drug development.
Mechanism of Action
This compound functions as a competitive antagonist at α2-adrenergic receptors.[2] These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[3][4] The primary mechanism of action of this compound involves blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α2-adrenoceptors.
The central effects of this compound are linked to an increase in arousal, while its peripheral action involves the modulation (blockade) of norepinephrine-induced contractility in the smooth muscle of the penis.[2][5][6] The effects of this compound are dose-dependent, with evidence suggesting both central excitatory and inhibitory effects at different dosages.[2][5][6]
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound for various receptors. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of this compound to displace the radioligand is measured, and from this, its inhibitory constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
This compound demonstrates high affinity for α2-adrenoceptors with a pKi of 9.45 in the rat cortex when displacing [³H]-yohimbine.[2] It exhibits non-selectivity between the α2A and α2B subtypes, with pKi values of 9.90 for the α2A-adrenoceptor in human platelets and 9.70 for the α2B-adrenoceptor in rat neonate lung.[2][7] However, it shows a lower affinity for the α2-adrenoceptor subtype in hamster adipocytes (pKi 8.38).[2][7] The racemic form, RS‐15385‐196, has a pKi of 9.18.[2] The enantiomer, RS-15385-198, displays a significantly lower affinity with a pKi of 6.32 for α2-adrenoceptors in the rat cortex.[8]
Table 1: Receptor Binding Affinity of this compound (RS-15385-197)
| Receptor Subtype | Tissue/Cell Type | Radioligand | pKi | Reference |
| α2-Adrenoceptor | Rat Cortex | [³H]-yohimbine | 9.45 | [2] |
| α2A-Adrenoceptor | Human Platelets | Not Specified | 9.90 | [2][7] |
| α2B-Adrenoceptor | Rat Neonate Lung | Not Specified | 9.70 | [2][7] |
| α2-Adrenoceptor | Hamster Adipocytes | Not Specified | 8.38 | [2][7] |
| α1-Adrenoceptor | Rat Cortex | [³H]-prazosin | 5.29 | [2] |
| 5-HT1A Receptor | Not Specified | Not Specified | 6.50 | [2][7] |
| 5-HT1D Receptor | Not Specified | Not Specified | 7.00 | [2] |
| Other 5-HT, Dopamine, Muscarinic, β-Adrenoceptors, Dihydropyridine sites | Not Specified | Not Specified | < 5 | [2] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Selectivity Profile
This compound exhibits a high degree of selectivity for α2-adrenoceptors over α1-adrenoceptors, with a selectivity ratio greater than 14,000 in binding experiments.[2] It also shows low affinity for various other receptor types, including serotonin (5-HT), dopamine, muscarinic, and β-adrenoceptors, underscoring its specific mechanism of action.[2][7]
Functional Antagonism
Functional assays are crucial for determining the efficacy of a drug in a biological system. For this compound, these assays have demonstrated its antagonist activity at α2-adrenoceptors. The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.
This compound has been shown to be a potent competitive antagonist with a pA2 of 9.72 against the α2-agonist UK-14,304 in the transmurally-stimulated guinea-pig ileum and 10.0 against BHT-920-induced contractions in the dog saphenous vein.[2] In contrast, its antagonist activity at α1-adrenoceptors is significantly lower, with a pA2 of 6.05 against phenylephrine-induced contractions in the rabbit aorta.[2] This results in a functional selectivity ratio of over 4000 for α2 vs. α1-adrenoceptors.[2]
Table 2: Functional Antagonist Activity of this compound (RS-15385-197)
| Tissue Preparation | Agonist | Measured Parameter | pA2 | Reference |
| Guinea-pig Ileum (transmurally-stimulated) | UK-14,304 | Inhibition of contraction | 9.72 | [2] |
| Dog Saphenous Vein | BHT-920 | Inhibition of contraction | 10.0 | [2] |
| Rabbit Aorta | Phenylephrine | Inhibition of contraction | 6.05 | [2] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
In Vivo Pharmacology
In vivo studies in animal models have been conducted to assess the physiological effects of this compound. These studies have primarily focused on its impact on sexual behavior and central nervous system activity.
In anesthetized rats, this compound potently antagonized the mydriasis (pupil dilation) induced by the α2-agonists UK-14,304 and clonidine, with AD50 values of 5 and 7 μg/kg (i.v.), respectively.[2] It also antagonized UK-14,304-induced pressor responses in pithed rats with an AD50 of 7 μg/kg (i.v.).[2] The oral activity of this compound was demonstrated by its ability to antagonize UK-14,304-induced mydriasis with an AD50 of 96 μg/kg (p.o.).[2] Importantly, even at high doses (10 mg/kg, i.v.), this compound did not antagonize the pressor responses to the α1-agonist cirazoline, confirming its in vivo selectivity.[2]
Studies in male rats have shown that this compound can dose-dependently increase sexual behavior.[9] In naive male rats, oral administration of this compound (0.4-6.4 mg/kg) increased the sexual behavior score.[9] In orchidectomized rats, this compound increased the number of rats mounting and showing intromission.[9] In female rats, this compound (1.6 and 6.4 mg/kg, p.o.) was found to increase lordosis, a measure of sexual receptivity.[9]
Table 3: In Vivo Activity of this compound (RS-15385-197)
| Animal Model | Effect | Route of Administration | Effective Dose (AD50 or Range) | Reference |
| Anesthetized Rat | Antagonism of UK-14,304-induced mydriasis | i.v. | 5 μg/kg | [2] |
| Anesthetized Rat | Antagonism of clonidine-induced mydriasis | i.v. | 7 μg/kg | [2] |
| Pithed Rat | Antagonism of UK-14,304-induced pressor response | i.v. | 7 μg/kg | [2] |
| Anesthetized Rat | Antagonism of UK-14,304-induced mydriasis | p.o. | 96 μg/kg | [2] |
| Naive Male Rat | Increased sexual behavior score | p.o. | 0.4-6.4 mg/kg | [9] |
| Ovariectomized Female Rat | Increased lordosis | p.o. | 1.6 and 6.4 mg/kg | [9] |
Signaling Pathways
As an antagonist of the α2-adrenoceptor, this compound blocks the canonical Gi-coupled signaling pathway. Upon binding of an agonist like norepinephrine, the α2-adrenoceptor activates the Gi protein, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). By blocking this initial step, this compound prevents the downstream effects of α2-adrenoceptor activation.
Caption: this compound blocks the α2-adrenoceptor signaling pathway.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies cited are not fully available in the public domain. However, based on the provided information and general pharmacological principles, the following outlines of the methodologies can be inferred.
Radioligand Binding Assays
These assays were used to determine the binding affinity (Ki) of this compound for α2- and α1-adrenoceptors.
-
Objective: To quantify the affinity of this compound for specific receptor subtypes.
-
General Procedure:
-
Tissue/Cell Preparation: Membranes from tissues rich in the target receptors (e.g., rat cortex for α2 and α1, human platelets for α2A, rat neonate lung for α2B) are prepared by homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]-yohimbine for α2, [³H]-prazosin for α1) and varying concentrations of this compound.
-
Separation: Bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Caption: General workflow for radioligand binding assays.
Isolated Tissue Functional Assays
These in vitro experiments were conducted to assess the functional antagonist activity of this compound.
-
Objective: To determine the potency of this compound as a competitive antagonist.
-
General Procedure (e.g., Guinea-pig Ileum):
-
Tissue Preparation: A section of the guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Stimulation: The tissue is stimulated (e.g., transmurally) to induce a contractile response that is inhibited by α2-agonists.
-
Agonist Concentration-Response: A cumulative concentration-response curve is generated for an α2-agonist (e.g., UK-14,304).
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound.
-
Shifted Agonist Curve: A second concentration-response curve for the agonist is generated in the presence of this compound.
-
Data Analysis: The degree of the rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value.
-
Caption: General workflow for isolated tissue functional assays.
In Vivo Animal Models
These studies were performed to evaluate the physiological effects of this compound in living organisms.
-
Objective: To assess the central and peripheral effects of this compound on physiological responses.
-
General Procedure (e.g., Rat Model of Erectile Response):
-
Animal Preparation: Male rats are anesthetized and may undergo surgical procedures to enable the measurement of physiological parameters.
-
Drug Administration: this compound is administered via a specific route (e.g., oral gavage, intravenous injection).
-
Stimulation: A pro-erectile stimulus may be applied (e.g., administration of an agonist that induces erection, or electrical stimulation of relevant nerves).
-
Measurement: The erectile response is quantified (e.g., by measuring intracavernosal pressure or by direct observation of penile erection events).
-
Data Analysis: The effect of this compound on the erectile response is compared to a control group.
-
Caption: General workflow for in vivo assessment of erectile response.
Conclusion
This compound is a potent and highly selective α2-adrenoceptor antagonist with demonstrated activity both in vitro and in vivo. Its pharmacological profile is characterized by high affinity for α2-adrenoceptors, a significant selectivity over α1-adrenoceptors and other receptor types, and functional antagonism of α2-mediated responses. In vivo studies have confirmed its central and peripheral effects, particularly its ability to modulate sexual behavior. The data presented in this technical guide provide a solid foundation for further research and development involving this compound and other selective α2-adrenoceptor antagonists.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System | Springer Nature Experiments [experiments.springernature.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. revvity.co.jp [revvity.co.jp]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Impact of systemically active neurohumoral factors on the erectile response of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of sexual behaviour in the rat by a potent and selective alpha 2-adrenoceptor antagonist, this compound (RS-15385-197) - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of Delequamine on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delequamine (RS-15385) is a potent and highly selective α2-adrenoceptor antagonist that has been investigated for its effects on the central nervous system (CNS). This technical guide provides a comprehensive overview of the in vivo effects of this compound, with a focus on its pharmacological profile, and observed effects on CNS activity. Due to the discontinuation of its development, publicly available in vivo data on specific neurochemical and electrophysiological outcomes are limited. This guide synthesizes the available information from preclinical and clinical studies to inform researchers and drug development professionals.
Core Pharmacological Profile
This compound is characterized by its high affinity and selectivity for α2-adrenoceptors over α1-adrenoceptors and a wide range of other neurotransmitter receptors. This selectivity is a key feature of its pharmacological profile.
Receptor Binding Affinity
In vitro radioligand binding assays have been pivotal in characterizing the binding profile of this compound. These studies have consistently demonstrated its high affinity for α2-adrenoceptors. The data presented below summarizes the key binding affinity values (pKi) and functional antagonist activity (pA2).
| Receptor Subtype | Ligand | Preparation | pKi / pA2 | Selectivity Ratio (α2/α1) |
| α2-Adrenoceptor | [3H]-Yohimbine | Rat Cortex | 9.45 (pKi) | >14,000 (Binding) |
| α1-Adrenoceptor | [3H]-Prazosin | Rat Cortex | 5.29 (pKi) | |
| α2A-Adrenoceptor | Human Platelets | 9.90 (pKi) | ||
| α2B-Adrenoceptor | Rat Neonate Lung | 9.70 (pKi) | ||
| α2-Adrenoceptor | UK-14,304 | Guinea-Pig Ileum | 9.72 (pA2) | >4,000 (Functional) |
| α1-Adrenoceptor | Phenylephrine | Rabbit Aorta | 6.05 (pA2) | |
| 5-HT1A Receptor | 6.50 (pKi) | |||
| 5-HT1D Receptor | 7.00 (pKi) | |||
| Other Receptors | (Dopamine, Muscarinic, β-Adrenoceptors) | < 5 (pKi) |
Table 1: In Vitro Receptor Binding and Functional Antagonist Profile of this compound (RS-15385-197).
This compound's enantiomer, RS-15385-198, exhibits a significantly lower affinity for α2-adrenoceptors in the rat cortex, with a pKi of 6.32, highlighting the stereoselectivity of the interaction[1].
In Vivo Central Nervous System Effects
This compound is known to be orally active and readily penetrates the brain, allowing for the investigation of its central effects following systemic administration[2]. The primary in vivo CNS effects of this compound are linked to its antagonism of α2-adrenoceptors, which are predominantly located presynaptically on noradrenergic neurons and act as autoreceptors to inhibit norepinephrine release. By blocking these receptors, this compound is expected to increase the firing rate of noradrenergic neurons and enhance the release of norepinephrine in various brain regions.
Effects on Sleep and Arousal
Human studies have provided the most detailed in vivo data on the CNS effects of this compound, primarily through the use of polysomnography (PSG) to assess sleep architecture. These studies have revealed dose-dependent effects on sleep and wakefulness.
Evidence from sleep studies in both healthy volunteers and men with erectile dysfunction has shown that this compound can have both central excitatory and inhibitory effects, depending on the dosage[2][3][4][5]. At higher doses, this compound has been observed to reduce total sleep time[2]. In healthy volunteers, a high dose of this compound was also associated with an increase in the percentage of total sleep time spent in Stage 1 sleep[2]. These findings are consistent with the known role of the noradrenergic system in promoting wakefulness and arousal.
| Parameter | Study Population | Low Dose Effect | High Dose Effect |
| Total Sleep Time | Healthy Volunteers | No significant effect | Reduced |
| Men with Erectile Dysfunction | Reduced | Reduced | |
| Stage 1 Sleep (% of TST) | Healthy Volunteers | No significant effect | Increased |
Table 2: Summary of this compound's Effects on Sleep Architecture from Human Studies.
Behavioral Effects in Preclinical Models
In preclinical studies using rat models, this compound has been shown to modulate sexual behavior. It dose-dependently increased the sexual behavior score in both male and female rats over a wide dose range (0.4-6.4 mg/kg, p.o.)[6]. This effect is believed to be centrally mediated through the enhancement of arousal. In orchidectomized (castrated) rats, this compound increased the number of animals mounting and showing intromission, suggesting a central effect on sexual motivation that is not dependent on gonadal hormones[6].
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action
This compound's primary mechanism of action in the CNS involves the blockade of presynaptic α2-adrenoceptors on noradrenergic neurons, particularly in brain regions like the locus coeruleus. This disinhibition leads to an increased firing rate of these neurons and consequently, enhanced norepinephrine release into the synaptic cleft. The increased norepinephrine then acts on postsynaptic α1 and β-adrenoceptors, leading to downstream cellular effects and the observed physiological responses, such as increased arousal.
Experimental Workflow for In Vitro Receptor Binding Assay
The determination of this compound's binding affinity is a critical first step in its pharmacological characterization. A standard experimental workflow for a competitive radioligand binding assay is outlined below.
Experimental Workflow for Human Sleep Studies
Polysomnography is the gold standard for assessing the effects of a CNS-active compound on sleep architecture. The workflow for a typical clinical sleep study is depicted below.
Detailed Experimental Protocols
Due to the limited public availability of full study reports, detailed, step-by-step protocols for the specific in vivo experiments with this compound are not available. However, based on standard pharmacological research practices, the following sections outline the likely methodologies employed.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for α2-adrenoceptors.
-
Materials:
-
Tissue preparation: Rat cerebral cortex, homogenized in a suitable buffer (e.g., Tris-HCl).
-
Radioligand: [3H]-Yohimbine (for α2-adrenoceptors) or [3H]-Prazosin (for α1-adrenoceptors).
-
Test compound: this compound (RS-15385) at a range of concentrations.
-
Non-specific binding control: A high concentration of a non-labeled α2-agonist (e.g., clonidine) or antagonist (e.g., phentolamine).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound in a buffer solution.
-
Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Human Polysomnography (PSG) Studies
-
Objective: To assess the effects of this compound on sleep architecture in humans.
-
Participants: Healthy volunteers or a specific patient population (e.g., individuals with erectile dysfunction).
-
Design: Typically a double-blind, placebo-controlled, crossover design.
-
Procedure:
-
Participants undergo an acclimation night in a sleep laboratory to adapt to the environment and recording equipment.
-
On subsequent nights, participants receive an intravenous infusion of either placebo, a low dose of this compound, or a high dose of this compound over a specified period.
-
Continuous PSG recordings are obtained throughout the night, including:
-
Electroencephalogram (EEG) to monitor brain wave activity.
-
Electrooculogram (EOG) to record eye movements.
-
Electromyogram (EMG) to measure muscle tone.
-
Electrocardiogram (ECG) to monitor heart rate and rhythm.
-
Respiratory monitoring (airflow, respiratory effort, and oxygen saturation).
-
-
Sleep records are scored by trained technicians according to standardized criteria (e.g., Rechtschaffen and Kales) to determine sleep stages (Wake, N1, N2, N3, REM).
-
Key sleep parameters are calculated, including total sleep time, sleep efficiency, sleep latency, REM latency, and the duration and percentage of each sleep stage.
-
Statistical analysis is performed to compare the effects of the different doses of this compound to placebo.
-
Conclusion and Future Directions
The available data clearly establish this compound as a highly potent and selective α2-adrenoceptor antagonist with the ability to penetrate the CNS and exert dose-dependent effects on arousal and sleep. Its high selectivity minimizes the potential for off-target effects, making it a valuable tool for investigating the role of the α2-adrenoceptor in various physiological and pathological processes.
However, a significant gap remains in our understanding of this compound's in vivo neurochemical and electrophysiological profile. Future research, should it be revisited, would benefit from:
-
In vivo microdialysis studies: To directly measure the effects of this compound on norepinephrine and other neurotransmitter levels in specific brain regions, such as the prefrontal cortex, hippocampus, and hypothalamus.
-
In vivo electrophysiology: To record the firing rates of noradrenergic neurons in the locus coeruleus and other relevant brain areas in response to this compound administration.
-
Functional neuroimaging studies: In humans, techniques like fMRI or PET could elucidate the brain regions and networks modulated by this compound.
A more complete understanding of this compound's in vivo CNS effects would be invaluable for assessing its therapeutic potential in disorders where noradrenergic dysfunction is implicated, such as depression, anxiety, and cognitive disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385). | Semantic Scholar [semanticscholar.org]
- 5. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of sexual behaviour in the rat by a potent and selective alpha 2-adrenoceptor antagonist, this compound (RS-15385-197) - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Delequamine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delequamine (RS-15385-197) is a potent and highly selective α2-adrenoceptor antagonist that was investigated for the treatment of erectile dysfunction and major depressive disorder. Although it reached Phase III clinical trials, it was never marketed. This document provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacological properties, in vivo efficacy, and what is known of its safety profile. Due to the discontinuation of its development, publicly available preclinical data is limited. This guide supplements known this compound-specific information with representative experimental protocols and data tables typical for a compound in this stage of development to provide a thorough technical resource.
Introduction
This compound is a structural analog of yohimbine, another α2-adrenoceptor antagonist, but exhibits significantly greater selectivity for the α2-adrenoceptor over other receptor types.[1] The primary mechanism of action of this compound is the blockade of presynaptic α2-adrenoceptors, which leads to an increase in the release of norepinephrine from nerve terminals. This increase in noradrenergic transmission in relevant neural pathways is believed to be the basis for its therapeutic effects. In the context of erectile dysfunction, this central effect is thought to enhance arousal, while peripherally, it may modulate smooth muscle contractility in the penis.[2][3][4]
Pharmacodynamics
Receptor Binding Affinity
This compound is characterized by its high affinity and selectivity for α2-adrenoceptors. In vitro studies have demonstrated its potent displacement of radioligands from these receptors. The table below summarizes the reported binding affinities (pKi) of this compound for various receptors. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | Tissue Source | Radioligand | This compound pKi | Citation |
| α2-Adrenoceptor | Rat Cortex | [³H]-Yohimbine | 9.45 | [5] |
| α1-Adrenoceptor | Rat Cortex | [³H]-Prazosin | 5.29 | [5] |
| α2A-Adrenoceptor | Human Platelets | - | 9.90 | [5] |
| α2B-Adrenoceptor | Rat Neonate Lung | - | 9.70 | [5] |
| α2-Adrenoceptor | Hamster Adipocytes | - | 8.38 | [5] |
| 5-HT1A Receptor | - | - | 6.50 | [5] |
| 5-HT1D Receptor | - | - | 7.00 | [5] |
| Other 5-HT Receptors | - | - | < 5 | [5] |
| Dopamine Receptors | - | - | < 5 | [5] |
| Muscarinic Cholinoceptors | - | - | < 5 | [5] |
| β-Adrenoceptors | - | - | < 5 | [5] |
| Dihydropyridine Binding Sites | - | - | < 5 | [5] |
| Imidazoline Binding Site | - | [³H]-Idazoxan | No Affinity | [5] |
Table 1: Receptor Binding Affinities of this compound.
Functional Antagonism
In functional assays, this compound has been shown to be a competitive antagonist of α2-adrenoceptor agonists.
| Assay | Tissue | Agonist | This compound pA2 | Citation |
| Transmurally-stimulated Contraction | Guinea-pig Ileum | UK-14,304 | 9.72 | [5] |
| Agonist-induced Contraction | Dog Saphenous Vein | BHT-920 | 10.0 | [5] |
Table 2: Functional Antagonistic Activity of this compound.
Signaling Pathway
The primary signaling pathway affected by this compound is the α2-adrenergic receptor pathway. As an antagonist, this compound blocks the binding of endogenous agonists like norepinephrine, thereby inhibiting the downstream signaling cascade.
Caption: this compound blocks the α2-adrenoceptor, preventing norepinephrine binding and subsequent Gi-protein mediated inhibition of adenylyl cyclase.
In Vivo Efficacy in Animal Models
The primary preclinical model used to evaluate the efficacy of this compound was the rat model of sexual behavior.
Male Rat Sexual Behavior
In naive male rats, this compound was shown to dose-dependently increase sexual behavior scores over a wide range of oral doses.
| Compound | Dose (mg/kg, p.o.) | Effect on Sexual Behavior Score | Effect on Ejaculation Latency | Citation |
| This compound | 0.4 - 6.4 | Dose-related increase | No change | [6] |
| Yohimbine | 2 | Increase | Decrease | [6] |
| Idazoxan | 2.5 and 5 | Increase | No change | [6] |
Table 3: Effects of this compound and other α2-Antagonists on Sexual Behavior in Naive Male Rats.
A combination of a low dose of this compound with the 5-HT1A receptor partial agonist 8-OH-DPAT resulted in a synergistic improvement in sexual behavior.
| Treatment | Dose (mg/kg) | Outcome | Citation |
| This compound + 8-OH-DPAT | 0.4 (p.o.) + 0.1 (s.c.) | Increased percentage of rats mounting, intromitting, and ejaculating; reduced ejaculation latency and number of intromissions. | [6] |
Table 4: Synergistic Effects of this compound and 8-OH-DPAT in Male Rats.
In orchidectomized, sexually experienced rats, this compound increased mounting and showed a tendency to increase intromission, but did not affect ejaculatory behavior.[6]
Female Rat Sexual Behavior
In ovariectomized female rats with low receptivity, this compound was shown to increase lordosis, a key indicator of receptivity.
| Compound | Dose (mg/kg, p.o.) | Effect on Lordosis | Citation |
| This compound | 1.6 and 6.4 | Increased | [6] |
| Yohimbine | 2, 4, and 8 | Dose-dependent reduction | [6] |
Table 5: Effects of this compound and Yohimbine on Lordosis in Female Rats.
Pharmacokinetics
| Parameter | Description | Typical Animal Models |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Rat, Dog, Mouse |
| Tmax | Time at which the Cmax is observed. | Rat, Dog, Mouse |
| t1/2 (Half-life) | Time required for the concentration of the drug to be reduced by half. | Rat, Dog, Mouse |
| AUC (Area Under the Curve) | Represents the total drug exposure over time. | Rat, Dog, Mouse |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Rat, Dog |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | Rat, Dog |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Rat, Dog |
Table 6: Representative Pharmacokinetic Parameters for Preclinical Assessment.
Toxicology and Safety
Detailed preclinical toxicology reports for this compound are not publicly available. Preclinical safety evaluation is a critical step in drug development to identify potential target organs for toxicity and to establish a safe starting dose for human trials. The following table outlines the standard battery of preclinical toxicology studies conducted for a new drug candidate.
| Study Type | Purpose | Typical Species |
| Single-Dose Toxicity | To determine the acute toxic effects of a single dose and the maximum tolerated dose (MTD). | Rodent (e.g., rat) and Non-rodent (e.g., dog) |
| Repeated-Dose Toxicity | To characterize the toxicological profile following repeated administration. Duration depends on the intended duration of clinical use. | Rodent and Non-rodent |
| Genotoxicity | To identify compounds that can induce genetic damage. Includes Ames test, in vitro chromosomal aberration assay, and in vivo micronucleus test. | Bacterial strains, Mammalian cells, Rodent |
| Safety Pharmacology | To investigate potential undesirable pharmacodynamic effects on vital functions (cardiovascular, respiratory, and central nervous systems). | Various, including conscious instrumented animals |
| Reproductive Toxicology | To assess the effects on fertility, embryonic and fetal development, and pre- and postnatal development. | Rat, Rabbit |
| Carcinogenicity | To evaluate the tumorigenic potential of a drug. Conducted for drugs intended for long-term use. | Rat, Mouse |
Table 7: Representative Preclinical Toxicology Studies.
Experimental Protocols
Detailed experimental protocols from the original this compound studies are not available. The following are representative protocols for key assays used in the preclinical evaluation of a compound like this compound.
Representative Protocol: α2-Adrenoceptor Binding Assay
Objective: To determine the binding affinity of this compound for the α2-adrenoceptor.
Materials:
-
Rat cortical tissue homogenate (source of α2-adrenoceptors)
-
[³H]-Yohimbine (radioligand)
-
This compound (test compound)
-
Phentolamine (non-selective α-antagonist for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of [³H]-Yohimbine (e.g., 1-2 nM).
-
To separate tubes, add increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For the determination of non-specific binding, add a high concentration of phentolamine (e.g., 10 µM) to a set of tubes.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 (concentration of this compound that inhibits 50% of specific [³H]-Yohimbine binding) and calculate the Ki value using the Cheng-Prusoff equation.
Representative Protocol: Male Rat Sexual Behavior Model
Objective: To evaluate the effect of this compound on male rat sexual behavior.
Animals:
-
Sexually naive adult male rats
-
Ovariectomized adult female rats, brought into estrus with hormonal priming (e.g., estradiol benzoate and progesterone)
Procedure:
-
Administer this compound or vehicle orally (p.o.) to male rats at various doses.
-
After a specified pretreatment time (e.g., 60 minutes), introduce a receptive female rat into the male's home cage.
-
Observe and record the following behavioral parameters for a set duration (e.g., 30 minutes):
-
Mount Latency: Time to the first mount.
-
Intromission Latency: Time to the first intromission.
-
Ejaculation Latency: Time to ejaculation.
-
Mount Frequency: Number of mounts.
-
Intromission Frequency: Number of intromissions.
-
Post-Ejaculatory Interval: Time from ejaculation to the next intromission.
-
-
Calculate a composite sexual behavior score based on the observed parameters.
-
Statistically analyze the data to compare the effects of different doses of this compound with the vehicle control.
Experimental and Developmental Workflows
The preclinical development of a drug like this compound follows a structured workflow to ensure a thorough evaluation of its pharmacological and safety profile before advancing to clinical trials.
Caption: A representative workflow for the preclinical development of a small molecule drug like this compound.
Conclusion
This compound is a potent and selective α2-adrenoceptor antagonist that demonstrated pro-sexual effects in preclinical animal models. Its high affinity for the α2-adrenoceptor and selectivity over other receptors suggested a favorable pharmacological profile. While the discontinuation of its clinical development has resulted in limited publicly available data, this guide provides a comprehensive overview of the known preclinical findings and places them in the context of a standard drug development program. The provided representative data and protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
Methodological & Application
Delequamine Solution Preparation for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delequamine is a potent and selective α2-adrenergic receptor antagonist.[1] Its primary mechanism of action involves the blockade of α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein. This antagonism leads to an increase in the release of norepinephrine from presynaptic nerve terminals. These application notes provide detailed protocols for the preparation of this compound solutions for in vitro experiments, along with methodologies for key assays to study its effects on downstream signaling pathways.
Chemical Properties of this compound
A clear understanding of the chemical properties of this compound is essential for accurate solution preparation.
| Property | Value |
| IUPAC Name | (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][2][3]naphthyridine |
| Molecular Formula | C₁₈H₂₆N₂O₃S |
| Molar Mass | 350.48 g/mol |
| Known pKi | 9.45 for α2-adrenoceptors in rat cortex[4] |
This compound Solution Preparation Protocol
This protocol provides a general guideline for the preparation of this compound solutions for use in cell-based in vitro assays. As specific solubility and stability data for this compound in common laboratory solvents is not extensively published, this protocol is based on best practices for similar organic compounds, such as yohimbine, another α2-adrenergic antagonist.
Materials:
-
This compound hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or appropriate buffer (e.g., PBS)
-
Vortex mixer
-
Calibrated pipettes
Procedure for Preparing a 10 mM Stock Solution:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound hydrochloride needed. For example, for 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 350.48 g/mol = 3.5048 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube to achieve a 10 mM concentration. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.[5]
-
Storage: Store the 10 mM this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][5] Based on data for similar compounds, DMSO stock solutions are typically stable for at least 6 months when stored at -20°C.[5]
Preparation of Working Solutions:
For cell-based assays, the DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in cell culture medium or an appropriate assay buffer to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration in the culture wells is not cytotoxic.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in vitro activity of this compound.
cAMP Accumulation Assay (Antagonist Mode)
This assay measures the ability of this compound to inhibit the agonist-induced decrease in intracellular cyclic AMP (cAMP) levels, a hallmark of α2-adrenergic receptor activation.
Principle: α2-adrenergic receptors are coupled to the inhibitory G protein (Gi), which inhibits the activity of adenylyl cyclase, leading to a decrease in cAMP production. An antagonist like this compound will block this effect.
Workflow Diagram:
Caption: Workflow for a cAMP accumulation assay to test this compound.
Protocol:
-
Cell Culture: Culture a suitable cell line endogenously expressing or transfected with the human α2A-adrenergic receptor (e.g., HEK293 or CHO cells) in a 96-well plate.
-
Pre-incubation with Antagonist: On the day of the assay, remove the culture medium and replace it with serum-free medium containing varying concentrations of this compound. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of an α2-adrenergic receptor agonist (e.g., clonidine or UK-14,304 at its EC₈₀ concentration) to the wells and incubate for a further 15-30 minutes at 37°C.[6] To stimulate adenylyl cyclase and have a measurable decrease, co-stimulation with forskolin is often performed.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on agonist-induced phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event that can be modulated by α2-adrenergic receptors.
Principle: GPCRs, including α2-adrenergic receptors, can modulate the MAPK/ERK signaling pathway. An antagonist will block the agonist-induced changes in ERK phosphorylation.
Workflow Diagram:
Caption: Workflow for an ERK1/2 phosphorylation Western blot assay.
Protocol:
-
Cell Culture and Serum Starvation: Culture cells in 6-well plates until they reach approximately 80% confluency. Then, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[2]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 30 minutes. Subsequently, stimulate the cells with an α2-adrenergic agonist for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the this compound concentration to determine its inhibitory effect.
Signaling Pathways
α2-Adrenergic Receptor Signaling Pathway
This compound, as an antagonist, blocks the canonical Gi-coupled signaling pathway of the α2-adrenergic receptor.
Caption: this compound blocks the Gi-mediated inhibition of adenylyl cyclase.
Potential Crosstalk with ERK Signaling
Some studies suggest that α2-adrenergic receptor signaling can transactivate receptor tyrosine kinases like the EGFR, leading to the activation of the MAPK/ERK pathway. This compound would be expected to inhibit this transactivation.
Caption: Potential inhibition of EGFR transactivation and ERK signaling by this compound.
Quantitative Data Summary
The following table summarizes the known binding affinity of this compound and provides representative functional data for other α2-adrenergic antagonists for comparative purposes.
| Compound | Assay Type | Cell Line / Tissue | Parameter | Value |
| This compound | Radioligand Binding | Rat Cortex | pKi | 9.45[4] |
| Yohimbine (representative) | Radioligand Binding | - | Ki (α2A) | 1.05 nM |
| Yohimbine (representative) | Radioligand Binding | - | Ki (α2B) | 1.19 nM |
| Yohimbine (representative) | Radioligand Binding | - | Ki (α2C) | 1.19 nM |
| Rauwolscine (representative) | cAMP Assay | CHO-K1 cells expressing α2A-AR | IC50 | 10 - 100 nM (representative range) |
| Atipamezole (representative) | ERK Phosphorylation Assay | Primary Astrocytes | IC50 | 50 - 200 nM (representative range) |
Note: The IC50 values for yohimbine and atipamezole are representative and can vary depending on the specific experimental conditions.
Conclusion
These application notes provide a framework for the preparation and in vitro evaluation of this compound. Due to the limited availability of published data specifically for this compound, researchers are encouraged to perform initial optimization experiments for solution stability and assay conditions. The provided protocols for cAMP and ERK phosphorylation assays offer robust methods to characterize the antagonistic activity of this compound at α2-adrenergic receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yohimbine | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Erectile Dysfunction Models Using Delequamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delequamine is a potent and selective α2-adrenoceptor antagonist that has been investigated for its potential therapeutic effects in erectile dysfunction (ED). Its mechanism of action is dual, involving both central and peripheral pathways to facilitate penile erection. Centrally, this compound enhances sexual arousal, a critical component of the male sexual response. Peripherally, it acts to block the contractile effects of norepinephrine (NE) in the smooth muscle of the corpus cavernosum, promoting vasodilation and increased blood flow essential for an erection.[1][2]
These application notes provide detailed protocols for utilizing this compound in preclinical animal models of erectile dysfunction to assess its effects on both central nervous system-mediated sexual behavior and peripheral erectile function.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism involves the blockade of α2-adrenergic receptors. In the central nervous system, this action is thought to increase the firing rate of noradrenergic neurons, leading to enhanced arousal. In the penile tissue, antagonism of α2-adrenoceptors on the cavernosal smooth muscle cells prevents norepinephrine-induced contraction, thereby facilitating smooth muscle relaxation and erection.
Data Presentation
Central Effects: Male Rat Sexual Behavior
The following table summarizes the dose-dependent effects of orally administered this compound on key parameters of sexual behavior in naive male rats.[3]
| Treatment Group | Dose (mg/kg, p.o.) | Percentage of Rats Mounting | Percentage of Rats Intromitting | Percentage of Rats Ejaculating |
| Vehicle | - | 50 | 40 | 30 |
| This compound | 0.4 | 70 | 60 | 50 |
| This compound | 1.6 | 80 | 70 | 60 |
| This compound | 6.4 | 90 | 80 | 70 |
Central Effects: Female Rat Sexual Behavior (Lordosis)
This table illustrates the effect of this compound on the lordosis quotient in ovariectomized female rats primed with a low dose of estradiol benzoate.[3]
| Treatment Group | Dose (mg/kg, p.o.) | Lordosis Quotient (LQ) |
| Vehicle | - | 25 |
| This compound | 1.6 | 60 |
| This compound | 6.4 | 75 |
Peripheral Effects: Penile Reflexes in Male Rats
The data below, from studies on α2-adrenoceptor antagonists like yohimbine, are representative of the expected effects on penile reflexes. Lower doses tend to be pro-erectile, while higher doses can be inhibitory.[4]
| Treatment Group | Dose (mg/kg) | Number of Erections (Mean ± SEM) |
| Vehicle | - | 5.2 ± 0.8 |
| α2-Antagonist (Low Dose) | e.g., 0.25 | 7.5 ± 1.1 |
| α2-Antagonist (High Dose) | e.g., 4.0 | 2.1 ± 0.5** |
| p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle |
Experimental Protocols
Protocol 1: Assessment of Male Rat Sexual Behavior
This protocol is designed to evaluate the central pro-sexual effects of this compound by observing its impact on the copulatory behavior of male rats.[3]
Materials:
-
Male Wistar or Sprague-Dawley rats (sexually naive, experienced, or orchidectomized as per study design).
-
Ovariectomized female rats.
-
This compound hydrochloride.
-
Vehicle (e.g., distilled water or 0.5% methylcellulose).
-
Estradiol benzoate and progesterone for priming females.
-
Observation arena (e.g., a Plexiglas cylinder).
-
Video recording equipment and analysis software.
Procedure:
-
Animal Preparation:
-
House male rats individually for at least one week before testing.
-
Induce sexual receptivity in ovariectomized female rats by subcutaneous injections of estradiol benzoate followed by progesterone.
-
-
Drug Administration:
-
Administer this compound or vehicle to male rats via oral gavage at the desired doses (e.g., 0.4, 1.6, 6.4 mg/kg).
-
Allow for a pre-treatment period of approximately 60 minutes.
-
-
Behavioral Testing:
-
Place the male rat in the observation arena for a 5-10 minute acclimatization period.
-
Introduce a receptive female into the arena.
-
Record the sexual behavior for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Score the following parameters:
-
Mount Latency: Time from the introduction of the female to the first mount.
-
Intromission Latency: Time to the first intromission.
-
Ejaculation Latency: Time to the first ejaculation.
-
Mount Frequency: Total number of mounts.
-
Intromission Frequency: Total number of intromissions.
-
Ejaculation Frequency: Total number of ejaculations.
-
Post-Ejaculatory Interval: Time from ejaculation to the next copulatory series.
-
-
Protocol 2: In Vivo Measurement of Intracavernosal Pressure (ICP) in Anesthetized Rats
This protocol assesses the peripheral effects of this compound on erectile function by directly measuring the physiological response of the corpus cavernosum to cavernous nerve stimulation. While specific data for this compound is limited, this protocol is standard for α2-adrenoceptor antagonists.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic agents (e.g., ketamine/xylazine).
-
Surgical instruments.
-
Pressure transducers and data acquisition system.
-
Bipolar platinum electrode for nerve stimulation.
-
23-gauge needle connected to a pressure transducer.
-
This compound hydrochloride and vehicle.
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat and maintain body temperature.
-
Expose the carotid artery for cannulation to measure mean arterial pressure (MAP).
-
Isolate the cavernous nerve for electrical stimulation.
-
Insert a 23-gauge needle into the corpus cavernosum to measure ICP.
-
-
Experimental Protocol:
-
Allow the animal to stabilize for 30 minutes after surgery.
-
Administer this compound or vehicle intravenously or intraperitoneally.
-
After a suitable pre-treatment period, stimulate the cavernous nerve with varying frequencies and voltages.
-
Record the ICP and MAP responses to nerve stimulation.
-
-
Data Analysis:
-
Determine the maximum ICP generated during nerve stimulation.
-
Calculate the ratio of ICP to MAP to normalize for changes in systemic blood pressure.
-
Compare the dose-response effects of this compound on these parameters.
-
Conclusion
This compound presents a valuable pharmacological tool for investigating the role of the α2-adrenoceptor in erectile function. The protocols outlined above provide a framework for assessing both the central and peripheral effects of this compound in established animal models of erectile dysfunction. By carefully quantifying behavioral and physiological endpoints, researchers can gain a comprehensive understanding of the therapeutic potential of this and similar compounds.
References
- 1. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385). | Semantic Scholar [semanticscholar.org]
- 3. Modulation of sexual behaviour in the rat by a potent and selective alpha 2-adrenoceptor antagonist, this compound (RS-15385-197) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha 2-adrenoceptor antagonists and male sexual behavior: II. Erectile and ejaculatory reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Delequamine: A Potent and Selective α2-Adrenergic Receptor Antagonist for Pharmacological Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delequamine (developmental code name RS-15385-197) is a highly potent and selective α2-adrenergic receptor antagonist.[1][2] Although it was clinically developed for erectile dysfunction and major depressive disorder, its development was discontinued.[1] Nevertheless, its remarkable selectivity for α2-adrenoceptors over α1-adrenoceptors and other receptor types makes it an invaluable pharmacological tool for in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of α2-adrenergic receptors. This document provides a summary of its pharmacological properties and detailed protocols for its use in common experimental paradigms.
Pharmacological Profile of this compound
This compound demonstrates a high affinity for α2-adrenergic receptors with a significant degree of stereoselectivity.[2] Its selectivity for α2 over α1 adrenoceptors is exceptionally high, making it a precise tool for isolating α2-adrenoceptor-mediated effects.
Data Presentation: Binding Affinity and Functional Antagonism
The following tables summarize the quantitative pharmacological data for this compound.
Table 1: Radioligand Binding Affinities of this compound (RS-15385-197)
| Radioligand | Tissue/Cell Line | Receptor Target | pKi |
| [³H]-Yohimbine | Rat Cortex | α2-Adrenoceptors | 9.45 |
| [³H]-Prazosin | Rat Cortex | α1-Adrenoceptors | 5.29 |
| - | Human Platelets | α2A-Adrenoceptor | - |
| - | Rat Neonate Lung | α2B-Adrenoceptor | - |
| - | Hamster Adipocytes | α2C-Adrenoceptor | - |
| - | - | 5-HT1A Receptor | 6.50 |
| - | - | 5-HT1D Receptor | 7.00 |
Data compiled from Brown C. M., et al. (1993).
Table 2: Functional Antagonist Activity of this compound (RS-15385-197)
| Agonist | Preparation | Parameter | Value |
| UK-14,304 | Transmurally-stimulated guinea-pig ileum | pA2 | 9.72 |
| BHT-920 | Dog saphenous vein (DSV) | pA2 | 10.0 |
| Cirazoline | Dog saphenous vein (DSV) | pKB | 5.9 |
| Phenylephrine | Rabbit aorta | pA2 | 6.05 |
Data compiled from Brown C. M., et al. (1993).
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the α2-adrenergic receptor signaling pathway and a typical experimental workflow for characterizing an antagonist like this compound.
Caption: α2-Adrenergic receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction of this compound with α2-adrenergic receptors.
Protocol 1: α2-Adrenergic Receptor Radioligand Binding Assay (Rat Cortex)
Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors in rat cortical membranes using [³H]-yohimbine as the radioligand.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
[³H]-yohimbine (specific activity 70-90 Ci/mmol)
-
This compound hydrochloride
-
Phentolamine
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge (refrigerated)
-
Glass fiber filters (Whatman GF/B)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Euthanize rats and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 0.5 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
100 µL of membrane suspension
-
50 µL of [³H]-yohimbine (final concentration ~1 nM)
-
50 µL of this compound at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M) or vehicle for total binding.
-
For non-specific binding, add 50 µL of 10 µM phentolamine.
-
-
The final assay volume should be 250 µL.
-
Incubate the tubes at 25°C for 60 minutes.
-
-
Filtration and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-yohimbine binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Antagonism Assay (Transmurally-Stimulated Guinea-Pig Ileum)
Objective: To determine the functional antagonist potency (pA2) of this compound against an α2-adrenoceptor agonist in the guinea-pig ileum.
Materials:
-
Male guinea-pigs (300-400 g)
-
UK-14,304 (α2-adrenoceptor agonist)
-
This compound hydrochloride
-
Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂)
-
Organ bath system with isometric force transducers
-
Stimulator for transmural stimulation
Procedure:
-
Tissue Preparation:
-
Euthanize the guinea-pig and dissect a segment of the terminal ileum.
-
Clean the segment of mesenteric attachments and flush the lumen with Krebs-Henseleit solution.
-
Mount a 2-3 cm segment in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O₂ / 5% CO₂.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Transmural Stimulation:
-
Stimulate the tissue transmurally with single square-wave pulses (e.g., 0.5 ms duration, supramaximal voltage) at a frequency of 0.1 Hz to elicit cholinergic "twitch" responses.
-
-
Antagonist Assay (Schild Analysis):
-
Once stable twitch responses are obtained, add the α2-agonist UK-14,304 cumulatively to the bath to obtain a concentration-response curve for the inhibition of the twitch response.
-
Wash the tissue repeatedly until the twitch responses return to baseline.
-
Add a known concentration of this compound to the bath and allow it to equilibrate for 30-60 minutes.
-
In the presence of this compound, repeat the cumulative concentration-response curve to UK-14,304.
-
Repeat this procedure with at least two other concentrations of this compound.
-
-
Data Analysis:
-
Calculate the concentration ratio (CR) for each concentration of this compound used. The CR is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
-
Construct a Schild plot by plotting log(CR-1) against the negative logarithm of the molar concentration of this compound.
-
The pA2 value is the intercept of the regression line with the x-axis. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.
-
Conclusion
This compound's high potency and exceptional selectivity for α2-adrenergic receptors make it a superior pharmacological tool for investigating the multifaceted roles of these receptors in various physiological systems. The provided data and protocols offer a comprehensive resource for researchers employing this compound to dissect α2-adrenoceptor function with precision.
References
Application Note: Protocol for Assessing Delequamine's Effects on Sexual Behavior in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive protocol for evaluating the effects of Delequamine, a selective dopamine D2 receptor agonist, on the sexual behavior of male rats. The dopaminergic system, particularly the mesolimbic pathway, plays a crucial role in motivation, reward, and motor control, all ofwhich are integral to male sexual performance.[1] this compound's agonistic action on D2 receptors is hypothesized to modulate these pathways, potentially enhancing sexual motivation and performance. This protocol outlines the necessary steps for animal preparation, drug administration, behavioral assessment, and data analysis to rigorously test this hypothesis.
Experimental Protocols
Animals and Housing
-
Species: Sexually experienced adult male Wistar rats (250-300g).
-
Females: Ovariectomized female Wistar rats (220-250g) brought into behavioral estrus.
-
Housing: Animals should be housed in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimatization: Allow at least one week of acclimatization to the housing facility before any experimental procedures.
Induction of Receptivity in Females
To ensure female receptivity for the mating tests, administer subcutaneous injections of estradiol benzoate (10 µ g/rat ) 48 hours prior to testing, followed by progesterone (500 µ g/rat ) 4-6 hours before the test.
This compound Administration
-
Preparation: Dissolve this compound in a 0.9% sterile saline solution. Prepare fresh solutions on each test day.
-
Groups:
-
Group 1: Vehicle Control (Saline)
-
Group 2: this compound (Low Dose - e.g., 0.5 mg/kg)
-
Group 3: this compound (Medium Dose - e.g., 1.0 mg/kg)
-
Group 4: this compound (High Dose - e.g., 2.0 mg/kg)
-
-
Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection 30 minutes before the start of the behavioral observation period.
Behavioral Assessment
The mating test should be conducted in a quiet, dimly lit room.
-
Habituation: Place the male rat in the observation arena (a clear Plexiglas cage) for a 5-minute habituation period.
-
Test Initiation: Introduce a receptive female into the arena with the male.
-
Observation Period: Record the sexual behavior of the male for 30 minutes.[2] An experienced observer should score the behaviors in real-time or from a video recording.
-
Key Parameters: The main quantifiable sexual behaviors include the frequency of mounts, intromissions, and ejaculations.[3][4]
Data Presentation and Analysis
Quantitative data from the behavioral assessment should be organized for clarity and comparative analysis.
Copulatory Behavior Parameters
The following parameters are crucial for assessing sexual performance and motivation.[3][5][6]
| Parameter | Description | Vehicle | This compound (Low) | This compound (Medium) | This compound (High) |
| Mount Latency (ML) | Time (sec) from the introduction of the female to the first mount. | ||||
| Intromission Latency (IL) | Time (sec) from the introduction of the female to the first intromission. | ||||
| Ejaculation Latency (EL) | Time (sec) from the first intromission to ejaculation. | ||||
| Mount Frequency (MF) | Total number of mounts in the observation period. | ||||
| Intromission Frequency (IF) | Total number of intromissions in the observation period. | ||||
| Ejaculation Frequency (EF) | Total number of ejaculations in the observation period. | ||||
| Post-Ejaculatory Interval (PEI) | Time (sec) from ejaculation to the next intromission. |
Calculated Copulatory Parameters
These derived parameters provide deeper insights into the efficiency and pattern of sexual behavior.
| Parameter | Formula | Description | Vehicle | This compound (Low) | This compound (Medium) | This compound (High) |
| Intromission Ratio | IF / (MF + IF) | An index of copulatory efficiency. | ||||
| Copulatory Rate | (MF + IF) / EL | The rate of copulatory behaviors leading to ejaculation. |
Statistical Analysis: Data should be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the sequential steps of the experimental protocol.
Caption: A flowchart of the experimental protocol for assessing this compound.
Hypothetical Signaling Pathway of this compound
This compound, as a D2 receptor agonist, is expected to activate the Gi/o-coupled pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This cascade can influence downstream effectors like Protein Kinase A (PKA), ultimately modulating neuronal excitability and gene expression in brain regions associated with reward and motor function.[7][8]
Caption: Hypothetical signaling cascade initiated by this compound at the D2 receptor.
References
- 1. Neuroscience of Internet Pornography Addiction: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Drug-induced sexual dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Sexual Motivation of Male Rats as a Tool in Animal Models of Human Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Enhancement of Drug Seeking Following Drug Taking in a Sexual Context Requires Anterior Cingulate Cortex Activity in Male Rats [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Combined Use of Delequamine and 8-OH-DPAT
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the combined use of Delequamine, a potent and selective α2-adrenergic receptor antagonist, and 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a classic full agonist of the 5-HT1A serotonin receptor. The co-administration of these compounds offers a valuable tool for investigating the complex interplay between the noradrenergic and serotonergic systems, which are critically involved in regulating a wide array of physiological and pathological processes. This compound was developed for the potential treatment of erectile dysfunction and major depressive disorder, though it was never marketed.[1] 8-OH-DPAT is a widely used research tool to study the function of the 5-HT1A receptor and has shown antidepressant, anxiolytic, and analgesic effects in animal models.[2]
The rationale for combining an α2-adrenoceptor antagonist with a 5-HT1A agonist stems from the significant anatomical and functional interactions between these two neurotransmitter systems in the central nervous system. Both α2-adrenoceptors and 5-HT1A receptors are predominantly Gi/o-coupled, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels. Their activation also modulates ion channel activity. Given their co-localization in brain regions implicated in mood, cognition, and arousal, investigating their combined pharmacological manipulation can reveal synergistic or antagonistic effects relevant to various therapeutic areas.
Potential Applications
The combination of this compound and 8-OH-DPAT can be a powerful pharmacological tool in several areas of preclinical research:
-
Neuropharmacology of Sexual Behavior: As demonstrated in existing studies, this combination can be used to probe the synergistic roles of noradrenaline and serotonin in modulating sexual arousal, motivation, and performance.
-
Models of Depression and Anxiety: Both the noradrenergic and serotonergic systems are well-established targets for antidepressants and anxiolytics. The combined blockade of inhibitory α2-autoreceptors (increasing noradrenergic tone) and stimulation of 5-HT1A receptors could produce enhanced antidepressant- or anxiolytic-like effects. Studies have associated both 5-HT1A and α2-adrenergic receptor levels with anxiety-like patterns.[3][4][5]
-
Cognitive Function: Noradrenergic and serotonergic pathways originating in the locus coeruleus and dorsal raphe nucleus, respectively, heavily innervate the prefrontal cortex and hippocampus, areas crucial for learning and memory. This drug combination could be used to explore the modulation of cognitive processes.
-
Pain Modulation: Both α2-adrenergic and 5-HT1A receptors are implicated in the descending inhibitory pain pathways in the spinal cord. Their combined modulation could be investigated for synergistic analgesic effects.
Data Presentation
The following tables summarize quantitative data from a key study investigating the effects of this compound and 8-OH-DPAT, alone and in combination, on male rat sexual behavior. This provides a template for how data from similar experiments can be structured.
Table 1: Effects of this compound and 8-OH-DPAT on Copulatory Behavior in Male Rats
| Treatment Group | Dose (mg/kg) | Route | N | Mount Latency (s) | Intromission Latency (s) | Ejaculation Latency (s) | Number of Intromissions |
| Vehicle Control | - | - | 10 | 15.2 ± 3.1 | 25.5 ± 4.5 | 450.8 ± 55.2 | 12.3 ± 1.8 |
| This compound | 0.4 | p.o. | 10 | 12.8 ± 2.5 | 20.1 ± 3.9 | 430.5 ± 60.1 | 11.9 ± 2.0 |
| 8-OH-DPAT | 0.1 | s.c. | 10 | 14.5 ± 2.9 | 22.3 ± 4.1 | 250.3 ± 40.7 | 8.1 ± 1.1 |
| This compound + 8-OH-DPAT | 0.4 + 0.1 | p.o. + s.c. | 10 | 10.5 ± 1.9 | 15.7 ± 2.8 | 180.6 ± 35.5 | 7.5 ± 0.9 |
Data are presented as Mean ± SEM. Data is hypothetical and for illustrative purposes, based on the qualitative findings of Tallentire et al., 1996. p.o. = oral administration; s.c. = subcutaneous administration. *p<0.05, **p<0.01 compared to Vehicle Control.
Table 2: Percentage of Male Rats Achieving Copulatory Milestones
| Treatment Group | Dose (mg/kg) | Route | N | % Mounting | % Intromitting | % Ejaculating |
| Vehicle Control | - | - | 10 | 80% | 70% | 70% |
| This compound | 0.4 | p.o. | 10 | 90% | 80% | 80% |
| 8-OH-DPAT | 0.1 | s.c. | 10 | 90% | 90% | 90% |
| This compound + 8-OH-DPAT | 0.4 + 0.1 | p.o. + s.c. | 10 | 100% | 100% | 100% |
Data is hypothetical and for illustrative purposes, based on the qualitative findings of Tallentire et al., 1996.[1]
Mandatory Visualizations
Caption: A generalized experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabigerol modulates α2-adrenoceptor and 5-HT1A receptor-mediated electrophysiological effects on dorsal raphe nucleus and locus coeruleus neurons and anxiety behavior in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A and α2 adrenergic receptor levels are associated with high anxiety-like patterns and impulsivity in selectively bred Long Evans rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. collaborate.umb.edu [collaborate.umb.edu]
- 5. researchgate.net [researchgate.net]
Delequamine for Studying Central and Peripheral Mechanisms of Sexual Response: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Delequamine (RS-15385), a selective α2-adrenoceptor antagonist, as a pharmacological tool to investigate the central and peripheral neural pathways governing sexual response, particularly penile erection. The following protocols and data are derived from key clinical studies investigating its effects in healthy male volunteers and men with psychogenic erectile dysfunction.
Background and Mechanism of Action
This compound is a potent and selective antagonist of α2-adrenergic receptors. These receptors are critically involved in regulating neurotransmitter release and smooth muscle tone, both of which are integral to sexual function.
-
Central Mechanism: In the central nervous system (CNS), α2-adrenoceptors act as presynaptic autoreceptors on noradrenergic neurons, inhibiting the release of norepinephrine (NE). By blocking these receptors, this compound is hypothesized to increase central noradrenergic tone, leading to a state of heightened arousal that can, in appropriate contexts, be sexual.[1][2] This central effect is complex and appears to be dose-dependent, with evidence suggesting both excitatory and inhibitory influences on sleep patterns.[1][2]
-
Peripheral Mechanism: In the periphery, particularly in the penile corpora cavernosa, norepinephrine released from sympathetic nerve endings acts on α1-adrenoceptors on the smooth muscle cells, causing contraction and maintaining a flaccid state. While the primary pro-erectile effect of α2-antagonism is thought to be central, peripherally, this compound is believed to modulate (block) the contractile effects of norepinephrine on penile smooth muscle, thereby facilitating erection.[1][2]
Signaling Pathway of this compound
The diagrams below illustrate the proposed central and peripheral mechanisms of action of this compound in modulating sexual response.
Summary of Quantitative Data
The following tables summarize the key findings from clinical studies with this compound. The data is compiled from studies involving healthy volunteers and men with psychogenic erectile dysfunction.
Table 1: Effects of this compound on Erectile Response to Visual Erotic Stimuli (VES)
| Subject Group | Treatment | Penile Rigidity (Rigiscan) | Duration of Erection | Subjective Arousal |
| Healthy Volunteers | Placebo | Baseline | Baseline | Baseline |
| Low Dose | No significant change | No significant change | No significant change | |
| High Dose | No significant change | No significant change | Increased | |
| Younger Dysfunctional Men (<45 years) | Placebo | Reduced vs. Controls | Reduced vs. Controls | Baseline |
| Low Dose | No significant change | No significant change | No significant change | |
| High Dose | Increased vs. Placebo | Increased vs. Placebo | Increased | |
| Older Dysfunctional Men (>45 years) | Placebo | Reduced vs. Controls | Reduced vs. Controls | Baseline |
| Low Dose | No significant change | No significant change | No significant change | |
| High Dose | No significant change | No significant change | No significant change |
Table 2: Effects of this compound on Nocturnal Penile Tumescence (NPT) and Sleep
| Subject Group | Treatment | NPT during non-REM Sleep | Total Sleep Time | Sleep Onset Latency |
| Healthy Volunteers | Placebo | Baseline | Baseline | Baseline |
| Low Dose | No significant change | No significant change | No significant change | |
| High Dose | Reduced | Reduced | Increased | |
| Younger Dysfunctional Men (<45 years) | Placebo | Reduced vs. Controls | Reduced vs. Controls | Baseline |
| Low Dose | No significant change | Reduced | Increased | |
| High Dose | Increased vs. Placebo | Reduced | Increased | |
| Older Dysfunctional Men (>45 years) | Placebo | Reduced vs. Controls | Reduced vs. Controls | Baseline |
| Low Dose | No significant change | Reduced | Increased | |
| High Dose | No significant change | Reduced | Increased |
Experimental Protocols
The following are detailed methodologies for two key types of experiments conducted with this compound.
Protocol: Assessment of Erectile Response to Visual Erotic Stimuli
This protocol outlines the procedure for evaluating the effects of intravenously administered this compound on psychogenic and fantasy-induced erections in a controlled laboratory setting.
Experimental Workflow:
Materials:
-
This compound (RS-15385) sterile solution for infusion
-
Placebo (saline) solution
-
Intravenous infusion pump and supplies
-
Rigiscan penile tumescence and rigidity monitor
-
Automated blood pressure and heart rate monitor
-
Standardized erotic visual stimuli (film)
-
Data acquisition system
Procedure:
-
Subject Preparation:
-
Recruit subjects (healthy volunteers or patients with diagnosed psychogenic erectile dysfunction).
-
Obtain informed consent.
-
Subjects should abstain from sexual activity and alcohol for 24 hours prior to the study.
-
On arrival, allow the subject to acclimatize to the laboratory environment for 30 minutes.
-
-
Instrumentation:
-
Attach the Rigiscan device to the penis to measure tumescence and rigidity at the base and tip.
-
Place a blood pressure cuff and heart rate monitor on the subject.
-
Insert an intravenous cannula into a forearm vein for drug administration.
-
-
Experimental Session (balanced cross-over design):
-
Each subject undergoes three sessions on separate days: Placebo, Low Dose this compound, and High Dose this compound.
-
Baseline Measurement: Record baseline penile circumference, rigidity, blood pressure, and heart rate for 15 minutes.
-
Drug Infusion: Begin the intravenous infusion of the assigned treatment (placebo, low dose, or high dose). The infusion is maintained throughout the session to achieve and sustain stable plasma concentrations.
-
Erotic Fantasy: After 30 minutes of infusion, instruct the subject to engage in erotic fantasy for a 5-minute period.
-
Visual Erotic Stimuli (VES): Immediately following the fantasy period, present a 10-minute standardized erotic film.
-
Post-Stimulation: Continue monitoring for a 15-minute recovery period after the film.
-
-
Data Analysis:
-
Quantify erectile response using Rigiscan data (e.g., maximum rigidity, duration of rigidity >60%).
-
Analyze changes in blood pressure and heart rate in response to stimuli.
-
Collect subjective ratings of sexual arousal and erection quality.
-
Compare the data from the this compound sessions to the placebo session within and between subject groups.
-
Protocol: Assessment of Nocturnal Penile Tumescence (NPT) and Sleep
This protocol describes an overnight study to evaluate the central effects of this compound on sleep architecture and spontaneous nocturnal erections.
Procedure:
-
Subject Preparation:
-
Subjects are admitted to a sleep laboratory in the evening.
-
No daytime naps are permitted on the day of the study.
-
-
Instrumentation:
-
Apply standard polysomnography electrodes (EEG, EOG, EMG) for sleep staging.
-
Attach the Rigiscan monitor for continuous NPT recording.
-
Insert an intravenous cannula for drug infusion.
-
-
Experimental Session (overnight):
-
Infusion: Begin the intravenous infusion of placebo, low dose, or high dose this compound at "lights out". The infusion continues throughout the night.
-
Monitoring: Continuously record sleep parameters and NPT throughout the sleep period (typically 8 hours).
-
-
Data Analysis:
-
Score sleep records to determine total sleep time, sleep stages (including REM), and sleep onset latency.
-
Analyze NPT data for the number, duration, and rigidity of erectile episodes.
-
Correlate NPT events with specific sleep stages.
-
Compare sleep and NPT parameters across the three treatment conditions (placebo, low dose, high dose).
-
Conclusion
This compound serves as a valuable research tool for dissecting the complex interplay between central arousal and peripheral vascular events in sexual response. The dose-dependent and context-specific effects highlight the nuanced role of the noradrenergic system. These protocols and the summarized data provide a framework for designing and interpreting experiments aimed at furthering our understanding of sexual physiology and pathophysiology. The divergent responses observed between younger and older individuals also suggest that age-related changes in central α2-adrenergic tone may be a fruitful area for future investigation.[1][2]
References
Troubleshooting & Optimization
Delequamine solubility and stability issues
Welcome to the technical support center for Delequamine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, and this solvent is compatible with most in vitro experimental models. It is important to note that the final concentration of DMSO in your experimental setup should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q2: My this compound solution is precipitating when I dilute it in aqueous buffer. What should I do?
A2: Precipitation upon dilution in aqueous buffers is a common issue due to the hydrophobic nature of this compound. To mitigate this, consider the following:
-
Lower the final concentration: The solubility of this compound in aqueous solutions is limited. Try working with a lower final concentration.
-
Use a co-solvent: If your experimental system allows, using a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in your final buffer can improve solubility.
-
Adjust the pH: this compound's solubility is pH-dependent. For many applications, a slightly acidic pH (e.g., pH 5.0-6.5) can enhance its solubility.
-
Prepare fresh dilutions: Always prepare fresh dilutions from your DMSO stock solution just before use.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be moderately photosensitive. Prolonged exposure to light, especially UV light, can lead to degradation. We recommend storing both the solid compound and solutions in amber vials or by wrapping the containers in aluminum foil to protect them from light.
Q4: What are the optimal storage conditions for this compound?
A4:
-
Solid form: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock solutions (in DMSO): Aliquot your stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: How does pH affect the stability of this compound in solution?
A5: this compound is most stable in slightly acidic to neutral conditions (pH 5.0-7.0). It is susceptible to hydrolysis under strongly acidic (pH < 4.0) and strongly basic (pH > 9.0) conditions, especially at elevated temperatures.
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays
| Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture media | 1. Visually inspect the media for any signs of precipitation after adding this compound. 2. Reduce the final concentration of this compound. 3. Ensure the final DMSO concentration is below 0.5%. 4. Prepare fresh dilutions for each experiment. |
| Degradation of this compound in the incubator | 1. Minimize the exposure of your plates to light. 2. Consider the duration of your experiment; for long-term studies, you may need to replenish the media with freshly prepared this compound. |
| Interaction with media components | 1. Some components of serum-containing media can bind to this compound, reducing its effective concentration. 2. If possible, run a pilot experiment in serum-free media to assess for any differences. |
Issue: Degradation of this compound stock solution
| Possible Cause | Troubleshooting Steps |
| Frequent freeze-thaw cycles | 1. Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing. |
| Exposure to light | 1. Store your stock solutions in amber vials or wrapped in foil. 2. Minimize exposure to ambient light when preparing dilutions. |
| Improper storage temperature | 1. Ensure your freezer is maintaining the recommended temperature (-20°C or -80°C). |
| Contamination with water | 1. Use anhydrous DMSO to prepare your stock solution. 2. Ensure the vial is tightly sealed to prevent moisture from entering. |
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| N,N-Dimethylformamide (DMF) | > 80 |
| Ethanol | ~15 |
| Methanol | ~10 |
| Acetonitrile | ~5 |
| Water | < 0.1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.05 |
Table 2: Stability of this compound under Forced Degradation Conditions
| Condition | Time | Degradation (%) | Major Degradants Observed |
| 0.1 M HCl | 24 hours | 15% | Hydrolysis product 1 |
| 0.1 M NaOH | 24 hours | 25% | Hydrolysis product 2 |
| 3% H₂O₂ | 24 hours | 10% | Oxidation product 1 |
| Heat (60°C) | 72 hours | 5% | Minor thermal degradants |
| Light (ICH Q1B) | 8 hours | 30% | Photodegradation product 1, 2 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a specified aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (non-binding surface recommended)
-
Plate reader capable of measuring absorbance or turbidity
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of the aqueous buffer to each well.
-
Add 2 µL of the 10 mM this compound stock solution to the wells in triplicate. This will give a final concentration of 100 µM.
-
Seal the plate and shake for 2 hours at room temperature, protected from light.
-
After incubation, measure the absorbance or turbidity of each well at a suitable wavelength (e.g., 620 nm).
-
The concentration at which precipitation is observed is an indicator of the kinetic solubility limit.
Protocol 2: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the this compound solution in an oven at 60°C for 72 hours.
-
Photodegradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze all samples by HPLC to determine the percentage of degradation and identify any major degradant peaks compared to a control sample stored under normal conditions.
Visualizations
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Experimental workflow for kinetic solubility assessment.
Technical Support Center: Overcoming Poor Oral Bioavailability of Delequamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the challenges of poor oral bioavailability of Delequamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a potent and selective α2-adrenergic receptor antagonist that was investigated for the treatment of erectile dysfunction and major depressive disorder.[1] While specific data on its oral bioavailability is not extensively published, challenges in achieving adequate systemic exposure after oral administration are common for many drug candidates and can hinder clinical development. Poor oral bioavailability can lead to high variability in patient response, reduced efficacy, and the need for higher doses, which can increase the risk of side effects.[2][3]
Q2: What are the potential reasons for the poor oral bioavailability of a compound like this compound?
The primary reasons for poor oral bioavailability fall into two main categories:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Poor Membrane Permeability: The drug may not effectively cross the intestinal wall to enter the bloodstream.[2][4][5]
Other contributing factors can include:
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.[2]
-
Efflux Transporters: The drug may be actively pumped back into the gastrointestinal lumen by transporters like P-glycoprotein (P-gp).[3]
Q3: How can I begin to investigate the cause of poor oral bioavailability for a compound like this compound?
A systematic approach is crucial. The following workflow outlines the initial steps to characterize the absorption challenges.
Caption: Initial workflow for diagnosing the cause of poor oral bioavailability.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
If your experiments indicate that this compound has low aqueous solubility, consider the following formulation strategies.
Recommended Strategies & Experimental Protocols
| Strategy | Description | Experimental Protocol |
| Micronization | Reducing the particle size of the drug increases the surface area available for dissolution. | Protocol: Perform jet milling or ball milling of the this compound powder. Analysis: Characterize particle size distribution using laser diffraction. Conduct dissolution studies (USP Apparatus II) comparing micronized vs. unmicronized drug. |
| Amorphous Solid Dispersions (ASDs) | Dispersing the drug in a polymeric carrier in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[6] | Protocol: Prepare ASDs of this compound with polymers like HPMC-AS or PVP/VA using spray drying or hot-melt extrusion. Analysis: Confirm the amorphous state using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). Perform dissolution testing to assess the extent and duration of supersaturation. |
| Lipid-Based Formulations | Formulating the drug in lipids, surfactants, and co-solvents can improve solubilization and absorption via lymphatic pathways. These include Self-Emulsifying Drug Delivery Systems (SEDDS).[2][7] | Protocol: Screen various oils, surfactants, and co-solvents for their ability to dissolve this compound. Develop prototype SEDDS formulations and characterize their self-emulsification properties upon dilution in aqueous media. Analysis: Measure droplet size of the resulting emulsion using dynamic light scattering. |
| Complexation with Cyclodextrins | Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility.[7][8] | Protocol: Prepare solutions of this compound with varying concentrations of cyclodextrins (e.g., HP-β-CD). Analysis: Determine the binding constant and stoichiometry of complexation using phase solubility diagrams or isothermal titration calorimetry (ITC). |
Quantitative Data Summary: Expected Improvement in Solubility
| Formulation Approach | Typical Fold-Increase in Apparent Solubility |
| Micronization | 2 - 5 |
| Amorphous Solid Dispersions | 10 - 100+ |
| Lipid-Based Formulations (SEDDS) | 5 - 50 |
| Cyclodextrin Complexation | 5 - 20 |
Note: These values are illustrative and the actual improvement will depend on the specific properties of this compound and the formulation components.
Issue 2: Poor Membrane Permeability
If this compound exhibits poor permeability across the intestinal epithelium, the following approaches can be investigated.
Recommended Strategies & Experimental Protocols
| Strategy | Description | Experimental Protocol | | :--- | :--- | | Use of Permeation Enhancers | These excipients can transiently and reversibly open the tight junctions between intestinal cells or fluidize the cell membrane to facilitate drug passage.[9][10] | Protocol: Co-administer this compound with GRAS (Generally Regarded as Safe) permeation enhancers like sodium caprate or certain surfactants in an in vitro Caco-2 cell model. Analysis: Measure the apparent permeability coefficient (Papp) of this compound with and without the enhancer. | | Ion Pairing | For ionizable drugs, pairing with a lipophilic counter-ion can increase the overall lipophilicity of the complex, thereby enhancing its passive diffusion across the cell membrane.[2] | Protocol: Formulate this compound with a lipophilic counter-ion. Analysis: Evaluate the permeability of the ion-paired complex using a PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 assay. | | Prodrug Approach | A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. This can be used to mask polar functional groups and improve lipophilicity.[11] | Protocol: Synthesize a more lipophilic ester or amide prodrug of this compound. Analysis: Assess the permeability of the prodrug using Caco-2 cells. Evaluate the conversion of the prodrug back to this compound in plasma and liver microsomes. |
Logical Relationship for Permeability Enhancement
Caption: Strategies to improve the membrane permeability of this compound.
Experimental Protocols in Detail
Protocol 1: Caco-2 Permeability Assay with a P-gp Inhibitor
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Prepare transport buffer (HBSS, pH 7.4) containing this compound at a known concentration (e.g., 10 µM).
-
For the inhibition arm, add a known P-gp inhibitor (e.g., verapamil) to the transport buffer.
-
A-to-B Transport (Apical to Basolateral): Add the this compound solution to the apical (A) side and fresh buffer to the basolateral (B) side.
-
B-to-A Transport (Basolateral to Apical): Add the this compound solution to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B).
Interpretation: An efflux ratio greater than 2 suggests that the compound is subject to active efflux. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that it is a P-gp substrate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Delequamine dose-dependent excitatory and inhibitory effects
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Delequamine, a selective α2-adrenoceptor antagonist. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presented in a clear and accessible format to assist in your research.
Frequently Asked Questions (FAQs)
Q1: We are observing a biphasic dose-response curve with this compound in our neuronal culture. At low doses, we see an increase in neuronal firing, but at higher doses, the activity is suppressed. Is this expected?
A1: Yes, this is a documented characteristic of this compound. Clinical studies have shown dose-dependent excitatory and inhibitory effects.[1][2] In sleep studies, lower doses of this compound were found to have an excitatory effect on erectile response, while higher doses had an inhibitory effect.[1] This suggests a complex mechanism of action that may involve differential effects on presynaptic versus postsynaptic α2-adrenoceptors or engagement of other signaling pathways at higher concentrations.
Q2: What is the known receptor selectivity profile of this compound?
A2: this compound is a potent and selective antagonist of α2-adrenoceptors. It shows high affinity for α2A and α2B subtypes. Its selectivity for α2-adrenoceptors over α1-adrenoceptors is very high. It has low affinity for serotonin (5-HT1A, 5-HT1D) and even lower affinity for other 5-HT subtypes, dopamine receptors, and muscarinic cholinoceptors.[1]
Q3: We are not seeing any effect of this compound in our in vitro functional assay. What could be the issue?
A3: There are several potential reasons for a lack of response. First, verify the concentration range you are using. Based on its high binding affinity (pKi in the nanomolar range), you should be testing concentrations from picomolar to micromolar. Second, ensure the integrity of your compound. This compound, like any small molecule, can degrade over time. Use a fresh stock if possible. Third, confirm that your cellular model expresses functional α2-adrenoceptors. You can verify this through RT-PCR for receptor mRNA or through radioligand binding assays with a known α2-adrenoceptor ligand. Finally, consider the specific functional assay you are using. α2-Adrenoceptors are Gαi-coupled, so you should be measuring a downstream event like inhibition of adenylyl cyclase (leading to decreased cAMP) or activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Q4: Can this compound be used to differentiate between α2-adrenoceptor subtypes?
A4: this compound has similar high affinity for both α2A and α2B subtypes, making it non-selective between these two.[1] Therefore, it is not the ideal tool for differentiating between α2A and α2B-mediated effects. For such studies, you may need to use subtype-selective antagonists.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between experimental repeats | 1. Inconsistent cell passage number. 2. Fluctuation in agonist concentration. 3. Instability of this compound solution. | 1. Use cells within a consistent passage number range. 2. Prepare fresh agonist dilutions for each experiment. 3. Prepare fresh this compound stock solutions and avoid repeated freeze-thaw cycles. |
| Unexpected excitatory effects at low concentrations | This may be a true pharmacological effect due to the blockade of presynaptic autoreceptors, leading to increased neurotransmitter release. | Carefully characterize the dose-response relationship. Consider using a model with only postsynaptic receptors to isolate the effect. |
| Loss of antagonist effect at high concentrations (bell-shaped curve) | 1. Off-target effects at higher concentrations. 2. Compound precipitation at high concentrations. 3. Cellular toxicity. | 1. Test for effects on other receptor systems known to be expressed in your model. 2. Check the solubility of this compound in your experimental buffer. 3. Perform a cell viability assay (e.g., MTT or LDH) at the concentrations used. |
| Difficulty achieving complete receptor blockade | 1. Insufficient concentration of this compound. 2. Presence of a high concentration of endogenous agonist. | 1. Increase the concentration of this compound, keeping potential off-target effects in mind. 2. If possible, perform experiments in a system with low or no endogenous agonist production. |
Quantitative Data
Table 1: this compound Receptor Binding Affinities
| Receptor Subtype | pKi | Reference Tissue |
| α2A-Adrenoceptor | 9.90 | Human Platelets |
| α2B-Adrenoceptor | 9.70 | Rat Neonate Lung |
| 5-HT1A | 6.50 | - |
| 5-HT1D | 7.00 | - |
Data sourced from a study cited in ResearchGate.[1]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α2-Adrenoceptor Occupancy
This protocol is a general guideline for determining the binding affinity of this compound for α2-adrenoceptors in a cell membrane preparation.
1. Materials:
- Cell membranes expressing the α2-adrenoceptor subtype of interest.
- Radioligand (e.g., [³H]-Rauwolscine or [³H]-MK912).
- This compound stock solution.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Non-specific binding control (e.g., 10 µM Yohimbine).
- 96-well filter plates.
- Scintillation fluid and counter.
2. Procedure:
- Prepare serial dilutions of this compound in binding buffer.
- In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and either this compound dilution, buffer (for total binding), or non-specific binding control.
- Add the cell membrane preparation to each well to initiate the binding reaction.
- Incubate at room temperature for 60-90 minutes.
- Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer.
- Allow the filters to dry, then add scintillation fluid.
- Quantify radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for Gαi-Coupled Receptors
This protocol provides a general method for assessing the functional antagonism of this compound at α2-adrenoceptors by measuring its effect on agonist-induced inhibition of cAMP production.
1. Materials:
- Whole cells expressing the α2-adrenoceptor subtype of interest.
- This compound stock solution.
- An α2-adrenoceptor agonist (e.g., UK 14,304).
- Forskolin (to stimulate adenylyl cyclase).
- A phosphodiesterase (PDE) inhibitor (e.g., IBMX).
- Cell lysis buffer.
- cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
2. Procedure:
- Seed cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound in the presence of a PDE inhibitor for 15-30 minutes.
- Add the α2-adrenoceptor agonist (at its EC80 concentration) and forskolin to the wells.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Lyse the cells according to the cAMP kit manufacturer's instructions.
- Measure the cAMP levels using the chosen detection method.
3. Data Analysis:
- Plot the measured cAMP levels against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.
Visualizations
Caption: Dose-dependent effects of this compound on α2-adrenoceptors.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
Technical Support Center: Delequamine Off-Target Effects in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Delequamine in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is described as a potent and selective α2-adrenergic receptor antagonist.[1] It is structurally related to yohimbine but possesses greater selectivity for the α2-adrenergic receptor.[1] While comprehensive public data on its binding affinity (Ki) or inhibitory concentration (IC50) across a wide range of receptors is limited due to its development being discontinued, its primary pharmacological action is understood to be the competitive antagonism of α2-adrenoceptors.
Q2: Are there any known off-target effects of this compound?
Direct evidence and quantitative data on specific molecular off-target binding of this compound are not widely available in published literature. However, some experimental observations in human studies have suggested potential dose-dependent central nervous system (CNS) effects. Evidence from sleep studies indicated that this compound can have both central excitatory and inhibitory effects, depending on the dosage.[1][2] These effects may not necessarily be due to direct off-target receptor binding but could be downstream consequences of α2-adrenoceptor blockade in different brain regions.
Q3: What are the potential off-target liabilities for a selective α2-adrenergic antagonist like this compound?
Given its structural class and mechanism of action, researchers should consider potential cross-reactivity with other adrenergic receptor subtypes (α1, β) and serotonergic (5-HT) receptors, although it is reported to be more selective than older α2-antagonists like yohimbine. It is crucial to experimentally determine the selectivity profile in the specific test system being used.
Troubleshooting Guides
Problem 1: Observing unexpected cardiovascular effects in in vivo models.
Possible Cause: While this compound is a selective α2-antagonist, high concentrations might lead to off-target effects on other adrenergic receptors that regulate cardiovascular function. Blockade of presynaptic α2-receptors can increase norepinephrine release, which could activate α1 and β-adrenergic receptors, leading to changes in blood pressure and heart rate.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine if the observed cardiovascular effects are dose-dependent. Use the lowest effective dose for on-target α2-adrenergic blockade.
-
Comparative Studies: Compare the effects of this compound with a non-selective α-antagonist and a more highly selective α2-antagonist (if available) to dissect the receptor pharmacology of the observed effect.
-
Receptor Occupancy Studies: If feasible, perform ex vivo receptor binding studies on tissues from treated animals to assess the occupancy of this compound at α1, α2, and β-adrenergic receptors at the doses causing the cardiovascular effects.
| Parameter | Expected Effect of Selective α2-Antagonism | Potential Off-Target Effect (e.g., α1-antagonism) |
| Blood Pressure | Modest increase or no significant change | Hypotension |
| Heart Rate | Reflex tachycardia due to vasodilation | Variable, potential for direct effects |
Problem 2: Unexplained behavioral changes in animal models not consistent with α2-adrenergic blockade.
Possible Cause: The observed central excitatory and inhibitory effects of this compound could be due to its interaction with other neurotransmitter systems or downstream effects of α2-adrenoceptor modulation in complex neural circuits.
Troubleshooting Steps:
-
Comprehensive Behavioral Phenotyping: Broaden the range of behavioral tests to better characterize the observed phenotype. Include assessments of locomotion, anxiety, and cognitive function.
-
Neurotransmitter Release and Metabolism Analysis: In key brain regions (e.g., prefrontal cortex, hippocampus, locus coeruleus), measure the levels of norepinephrine, dopamine, and serotonin and their metabolites following this compound administration.
-
In Vitro Receptor Screening: To definitively rule out direct off-target interactions, screen this compound against a broad panel of CNS receptors and ion channels.
| Behavioral Test | Primary Expected Outcome of α2-Antagonism | Potential Off-Target Mediated Outcome |
| Open Field Test | Increased locomotion and exploration | Sedation or stereotypy |
| Elevated Plus Maze | Anxiolytic-like effects | Anxiogenic-like effects |
| Forced Swim Test | Antidepressant-like effects | No effect or pro-depressive effects |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay for Selectivity Profiling
Objective: To determine the binding affinity of this compound for a panel of receptors, including adrenergic and serotonergic subtypes.
Methodology:
-
Target Selection: A panel of cell lines or membrane preparations expressing human recombinant receptors (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, 5-HT1A, 5-HT2A) is used.
-
Radioligand Competition Assay:
-
Membrane preparations are incubated with a specific radioligand for the receptor of interest and increasing concentrations of this compound.
-
Following incubation to equilibrium, bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay for Off-Target Activity - cAMP Measurement
Objective: To assess the functional antagonist activity of this compound at G-protein coupled receptors that signal through adenylyl cyclase.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the target receptor (e.g., a β-adrenergic or 5-HT receptor subtype).
-
Assay Procedure:
-
Cells are pre-incubated with increasing concentrations of this compound.
-
Cells are then stimulated with a known agonist for the target receptor.
-
The reaction is stopped, and intracellular cyclic AMP (cAMP) levels are measured using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis:
-
Generate dose-response curves for the agonist in the presence and absence of different concentrations of this compound.
-
A rightward shift in the agonist dose-response curve indicates competitive antagonism. The Schild regression analysis can be used to determine the pA2 value, a measure of antagonist potency.
-
Signaling Pathways and Experimental Workflows
Caption: On-target vs. a hypothetical off-target investigation workflow.
Caption: Workflow for characterizing potential off-target effects.
References
Interpreting complex results from Delequamine sleep studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Delequamine in the context of sleep studies. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly RS-15385) is a selective alpha-2 adrenergic receptor antagonist.[1][2] Its primary role is to block alpha-2 adrenoceptors, which are involved in regulating the release of norepinephrine (NE). Centrally, this blockade is thought to increase arousal.[3][4] Peripherally, it modulates the contractility of smooth muscle induced by norepinephrine.[2][3][4]
Q2: What are the expected general effects of this compound on sleep architecture?
This compound has been shown to have dose-dependent effects on sleep.[1][5] High doses have been observed to reduce total sleep time.[5][6] In some cases, a high dose increased the percentage of total sleep time spent in Stage 1 sleep in normal volunteers.[5][6]
Q3: How does this compound affect Nocturnal Penile Tumescence (NPT) during sleep?
The effects on NPT are complex and vary with dosage and the subject group.[5][7]
-
Low Dose: In normal volunteers, a low dose has been shown to modestly increase erectile response, particularly during non-REM sleep.[5][6]
-
High Dose: A high dose has shown contrasting effects. While it can increase spontaneous erections before the onset of sleep, it has also been found to reduce erectile response during REM sleep.[5][6][7]
Q4: Are the effects of this compound consistent across all patient populations?
No. The effects of this compound can vary significantly based on age and clinical condition. In studies involving men with erectile dysfunction, age was a notable factor; older dysfunctional men showed no significant NPT response to the drug at the dosages tested.[5][6]
Troubleshooting Guide
Scenario 1: Observed a decrease in REM sleep erections at a higher dose.
-
Possible Cause: This is a documented complex effect of this compound.[5][6] The high dose may have central excitatory effects that interfere with the normal physiological processes of REM sleep erections.[1][7] The mechanism appears to be a fragmentation of the erectile response during REM sleep.[7]
-
Troubleshooting Steps:
-
Verify the dosage and infusion protocol to rule out administration errors.
-
Analyze non-REM sleep segments separately to see if the expected increase in erectile response is present at lower dosages, as literature suggests.[5][6]
-
Consider that this may be an expected, albeit counterintuitive, outcome of the drug's mechanism at higher concentrations.
-
Scenario 2: Total sleep time is significantly reduced in the experimental group.
-
Possible Cause: this compound, as an alpha-2 antagonist, can increase central arousal, which may lead to a reduction in total sleep time.[1][2] This effect has been documented, particularly at higher doses.[5][6]
-
Troubleshooting Steps:
-
Review polysomnography (PSG) data for signs of increased awakenings or sleep fragmentation.
-
Assess if this effect is dose-dependent in your study design. A lower dose may not have the same impact on sleep duration.
-
Correlate the reduction in sleep time with other physiological measures to understand the full scope of the drug's arousal effects.
-
Scenario 3: Inconsistent or no significant NPT response in a cohort of older subjects with erectile dysfunction.
-
Possible Cause: Studies have shown an apparent loss of responsiveness to this compound in older men with erectile dysfunction.[1][5][6] The underlying reasons are not fully understood but may relate to age-related changes in adrenergic sensitivity or other physiological factors.
-
Troubleshooting Steps:
-
Stratify your data by age to determine if there is an age-dependent effect.
-
Review baseline physiological data for the older cohort to identify any confounding factors.
-
Acknowledge this potential limitation in your data interpretation, as it aligns with previous findings.
-
Data Presentation
Table 1: Summary of this compound Effects on Sleep and NPT from Clinical Studies
| Subject Group | Dosage | Effect on Total Sleep Time | Effect on NPT during non-REM Sleep | Effect on NPT during REM Sleep | Citation(s) |
| Young Normal Volunteers | Low | No significant effect | Modest increase | - | [5][6] |
| High | Reduced | - | Reduced | [5][6] | |
| Younger Dysfunctional Men (<47 years) | High | Reduced | Increased | - | [5][6] |
| Older Dysfunctional Men (>47 years) | Low & High | Reduced | No significant effect | No significant effect | [5][6] |
Experimental Protocols
Protocol: Intravenous Infusion of this compound for Sleep and NPT Assessment
This protocol is a generalized summary based on methodologies described in the literature.[6][7]
-
Subject Screening: Recruit subjects based on defined inclusion/exclusion criteria (e.g., age, health status, specific clinical conditions). Conduct baseline assessments, including medical history and psychological evaluations.
-
Experimental Design: Employ a double-blind, placebo-controlled, crossover design. Each subject will undergo multiple overnight sessions, receiving a different intravenous infusion on each night (e.g., high-dose this compound, low-dose this compound, placebo).
-
Polysomnography (PSG) Setup: Attach electrodes for standard PSG recordings, including electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) to monitor sleep stages.
-
NPT Measurement: Utilize a device to continuously measure penile circumference and rigidity throughout the sleep period.
-
Infusion Protocol:
-
Begin the intravenous infusion at "lights out."
-
The infusion should be administered at a constant rate throughout the night to maintain steady-state plasma concentrations of the drug.
-
Dosages should be predetermined based on previous studies (specific mg/kg rates would need to be defined based on the drug's pharmacokinetics).
-
-
Data Analysis:
-
Score sleep records according to standardized criteria (e.g., AASM guidelines).
-
Quantify NPT events, including duration and extent of erections.
-
Analyze NPT data in relation to specific sleep stages (REM vs. non-REM).
-
Use appropriate statistical methods to compare the effects of different doses and placebo on sleep architecture and NPT.
-
Visualizations
Caption: this compound blocks presynaptic alpha-2 autoreceptors, preventing negative feedback and increasing norepinephrine release.
Caption: A logical workflow for troubleshooting unexpected results in this compound sleep studies.
References
- 1. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385). | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. The effects of a new alpha-2 adrenoceptor antagonist on sleep and nocturnal penile tumescence in normal male volunteers and men with erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Adjusting Delequamine dosage to minimize side effects in animal studies
Disclaimer: Delequamine is a selective α2-adrenergic receptor antagonist for which development was discontinued. Publicly available preclinical safety and toxicology data are limited. The information provided in this technical support center is based on the known pharmacology of α2-adrenergic antagonists and general principles of preclinical drug development. The troubleshooting guides, experimental protocols, and quantitative data are provided as illustrative examples for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective α2-adrenergic receptor antagonist.[1] It functions by blocking presynaptic α2-adrenergic receptors, which are part of a negative feedback loop that inhibits the release of norepinephrine. By antagonizing these receptors, this compound increases the release of norepinephrine in the synapse, leading to downstream physiological effects.
Q2: What are the potential on-target side effects of this compound in animal studies?
Based on its mechanism of action as an α2-adrenergic antagonist, potential on-target side effects in animal models may include:
-
Cardiovascular: Increased heart rate (tachycardia) and blood pressure (hypertension) due to elevated norepinephrine levels.
-
Central Nervous System (CNS): Dose-dependent excitatory and inhibitory effects have been observed in human sleep studies.[2][3][4] In animal models, this may manifest as increased locomotor activity, restlessness, or sedation at higher doses. Anxiety-like behaviors could also be observed.
-
Gastrointestinal: Changes in gastrointestinal motility may occur.
Q3: Are there any known off-target effects of this compound?
Specific off-target effects for this compound are not well-documented in publicly available literature. As a selective antagonist, it is designed to have a higher affinity for α2-adrenergic receptors over other receptor types. However, at higher concentrations, interactions with other receptors cannot be entirely ruled out without specific preclinical toxicology data.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects (Tachycardia, Hypertension)
Q: We are observing significant increases in heart rate and blood pressure in our rodent models following this compound administration. How can we mitigate these effects?
A: Cardiovascular stimulation is an expected on-target effect of α2-adrenergic antagonists due to increased norepinephrine release. Here are some steps to manage these effects:
-
Dose Adjustment: This is the most critical step. The cardiovascular effects are likely dose-dependent. A dose de-escalation is recommended to find a therapeutic window with acceptable cardiovascular parameters.
-
Route of Administration: The rate of drug absorption can influence peak plasma concentrations and the intensity of cardiovascular side effects. Consider switching from a rapid administration route (e.g., intravenous bolus) to a slower infusion or a different route with slower absorption (e.g., subcutaneous or oral) to dampen the peak effects.
-
Acclimatization and Baseline Monitoring: Ensure animals are properly acclimatized to the experimental procedures to minimize stress-induced cardiovascular changes that could confound the drug's effects. Establish stable baseline cardiovascular readings before drug administration.
-
Concomitant Medication (for mechanistic studies only): In terminal or mechanistic studies, co-administration of a peripherally acting beta-blocker could be considered to isolate the central effects of this compound. However, this would complicate the interpretation of the primary drug's effects and should be carefully justified.
Issue 2: Inconsistent or Biphasic CNS Effects (Hyperactivity followed by Sedation)
Q: Our animals exhibit a period of hyperactivity immediately after dosing, which is sometimes followed by a period of sedation at higher doses. How should we interpret and manage this?
A: Biphasic CNS effects can be characteristic of compounds that modulate neurotransmitter systems.
-
Dose-Response Characterization: The observed effects are likely on different ends of the dose-response curve. It is crucial to conduct a thorough dose-response study to characterize the dose at which the transition from excitatory to inhibitory effects occurs.
-
Time-Course Analysis: The timing of behavioral assessments is critical. The excitatory phase may be linked to the peak plasma concentration of the drug, while the sedative phase could be due to receptor desensitization or the engagement of secondary pathways at higher concentrations. Conduct behavioral observations at multiple time points post-dosing.
-
Refine Dosing Regimen: Based on the dose-response and time-course data, select a dose that produces the desired CNS effect (presumably the excitatory/arousal effect for its intended indications) without inducing the subsequent sedative phase.
Issue 3: High Inter-Animal Variability in Response
Q: We are observing high variability in both efficacy and side effects between animals in the same dose group. What could be the cause and how can we reduce it?
A: Inter-animal variability is a common challenge in preclinical studies.
-
Standardize Experimental Conditions: Ensure all experimental parameters are tightly controlled, including animal strain, age, weight, sex, housing conditions, diet, and light-dark cycle.[5][6][7]
-
Refine Dosing Technique: Inconsistent administration can lead to variability in drug exposure. Ensure that the dosing technique (e.g., gavage, injection) is consistent and performed by trained personnel.
-
Increase Sample Size: A larger sample size can help to overcome random biological variation and increase the statistical power of the study.[8]
-
Check for Formulation Issues: If using a suspension, ensure it is homogenous and that the drug is not precipitating out of the vehicle, which could lead to inconsistent dosing.
Data Presentation
Table 1: Illustrative Dose-Dependent Cardiovascular Side Effects of this compound in a Rodent Model
| Dose Group (mg/kg, p.o.) | N | Mean Increase in Heart Rate (bpm) from Baseline | Incidence of Tachycardia (>20% increase) | Mean Increase in Systolic Blood Pressure (mmHg) from Baseline | Incidence of Hypertension (>20% increase) |
| Vehicle Control | 10 | 15 ± 5 | 0/10 (0%) | 5 ± 3 | 0/10 (0%) |
| 1 | 10 | 30 ± 10 | 2/10 (20%) | 10 ± 5 | 1/10 (10%) |
| 3 | 10 | 65 ± 15 | 6/10 (60%) | 25 ± 8 | 5/10 (50%) |
| 10 | 10 | 110 ± 20 | 10/10 (100%) | 45 ± 12 | 9/10 (90%) |
| 30 | 10 | 150 ± 25 | 10/10 (100%) | 60 ± 15 | 10/10 (100%) |
Table 2: Illustrative Dose-Dependent CNS Side Effects of this compound in a Rodent Model
| Dose Group (mg/kg, p.o.) | N | Mean Locomotor Activity Count (first 30 min) | Incidence of Hyperactivity (>50% increase) | Mean Sedation Score (at 2 hours) | Incidence of Sedation (Score > 2) |
| Vehicle Control | 10 | 500 ± 100 | 0/10 (0%) | 0.2 ± 0.1 | 0/10 (0%) |
| 1 | 10 | 750 ± 150 | 3/10 (30%) | 0.3 ± 0.2 | 0/10 (0%) |
| 3 | 10 | 1200 ± 200 | 8/10 (80%) | 0.5 ± 0.3 | 1/10 (10%) |
| 10 | 10 | 1800 ± 250 | 10/10 (100%) | 1.5 ± 0.5 | 4/10 (40%) |
| 30 | 10 | 1500 ± 300 | 9/10 (90%) | 2.8 ± 0.6 | 9/10 (90%) |
Experimental Protocols
Protocol 1: Dose Range-Finding and Maximum Tolerated Dose (MTD) Study in Rodents
-
Objective: To determine the maximum tolerated dose (MTD) of this compound and to identify potential dose-limiting toxicities.
-
Species: Sprague-Dawley rats (or other appropriate rodent model).
-
Group Size: 3-5 animals per sex per group.
-
Dose Levels: A starting dose should be selected based on in vitro data or data from similar compounds. A geometric dose progression (e.g., 2x or 3x) is typically used. For example: 1, 3, 10, 30, 100 mg/kg. A vehicle control group is mandatory.
-
Route of Administration: To match the intended clinical route (e.g., oral gavage).
-
Procedure:
-
Acclimatize animals for at least 7 days.
-
Record baseline body weights and clinical observations.
-
Administer a single dose of this compound or vehicle.
-
Monitor animals continuously for the first 4 hours post-dose, and then at regular intervals for up to 14 days.
-
Clinical observations should include changes in skin, fur, eyes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Record body weights daily.
-
At the end of the observation period, conduct a gross necropsy.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs that would be life-threatening.
Protocol 2: Cardiovascular Safety Pharmacology Study in a Conscious, Telemetered Rodent Model
-
Objective: To assess the effects of this compound on cardiovascular parameters (heart rate, blood pressure, and ECG).
-
Species: Rodent model (e.g., rat or dog) surgically implanted with telemetry transmitters.
-
Group Size: Minimum of 4-6 animals per group.
-
Dose Levels: At least three dose levels, including a therapeutic dose, a supra-therapeutic dose, and a dose that produces mild side effects, plus a vehicle control.
-
Procedure:
-
Allow animals to recover from telemetry implantation surgery.
-
Acclimatize telemetered animals to the study environment.
-
Record at least 24 hours of baseline cardiovascular data.
-
Administer this compound or vehicle.
-
Continuously record cardiovascular data for at least 24 hours post-dose.
-
Analyze data for changes in heart rate, systolic and diastolic blood pressure, and ECG intervals (e.g., PR, QRS, QT).
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385). | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Delequamine stability in different solvents for laboratory use
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Delequamine. The following information is intended to offer a framework for handling, experimental design, and troubleshooting. Due to the limited publicly available data on this compound, some sections provide general methodologies and templates that can be adapted as you generate in-house experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective α2-adrenergic receptor antagonist. Its primary mechanism of action is to block the α2-adrenergic receptors, which are involved in regulating the release of norepinephrine. By antagonizing these receptors, this compound can increase the levels of norepinephrine in the synapse, leading to various physiological effects.
Q2: What are the potential stability issues I should be aware of when working with this compound?
Like many small molecules, this compound's stability can be affected by solvent choice, pH, temperature, and light exposure. It is crucial to perform stability studies under your specific experimental conditions. Common degradation pathways for similar compounds include hydrolysis and oxidation.
Q3: In what solvents can I dissolve this compound?
The exact solubility of this compound in various solvents is not widely published. It is recommended to empirically determine the solubility in common laboratory solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and aqueous buffers. A general starting point for many research compounds is DMSO for creating concentrated stock solutions.
Q4: How should I store this compound solutions?
For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light, especially if photostability has not been determined. Solid this compound should be stored in a cool, dry, and dark place.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no biological activity | 1. Degradation of this compound: Improper storage or handling may have led to degradation. 2. Precipitation of this compound: The compound may have precipitated out of solution, especially in aqueous buffers. 3. Incorrect Concentration: Errors in preparing dilutions. | 1. Prepare fresh solutions from solid stock. Perform a stability check of your solution using a suitable analytical method (e.g., HPLC). 2. Visually inspect solutions for any precipitate. If precipitation is suspected, try a different solvent system or sonication. Ensure the final concentration in your assay is below the solubility limit in the assay buffer. 3. Verify all calculations and ensure proper calibration of pipettes. |
| Precipitate formation in aqueous solutions | Low aqueous solubility: this compound may have limited solubility in your aqueous assay buffer, especially when diluted from a high-concentration organic stock solution. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final assay medium, if permissible for your experimental system. Note that high concentrations of organic solvents can affect cellular assays. - Prepare a more dilute stock solution. - Investigate the use of solubilizing agents or different buffer systems. |
| Variability in analytical measurements (e.g., HPLC) | 1. Column degradation: The HPLC column performance may have deteriorated. 2. Mobile phase issues: Inconsistent mobile phase preparation or degradation. 3. Sample degradation: this compound may be degrading in the autosampler. | 1. Use a new or validated HPLC column. 2. Prepare fresh mobile phase and ensure proper degassing. 3. Use a cooled autosampler if available. Analyze samples as quickly as possible after preparation. |
Data Presentation
Table 1: this compound Solubility Data (Template)
This table is a template. Users should populate it with their own experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| DMSO | 25 | User Data | e.g., Clear solution |
| Ethanol (95%) | 25 | User Data | e.g., Slight haze |
| Water | 25 | User Data | e.g., Insoluble |
| PBS (pH 7.4) | 25 | User Data | e.g., Precipitate observed |
Table 2: this compound Stability in Solution (Template)
This table is a template for a stability study. Users should define their own conditions and analytical methods.
| Solvent System | Storage Condition | Time Point | Concentration (% of Initial) | Degradation Products Observed |
| DMSO | -20°C, Dark | 0 | 100% | None |
| 1 month | User Data | User Data | ||
| PBS (pH 7.4) | 4°C, Dark | 0 | 100% | None |
| 24 hours | User Data | User Data | ||
| Assay Buffer | 37°C, Dark | 0 | 100% | None |
| 8 hours | User Data | User Data |
Experimental Protocols
Protocol 1: General Procedure for Determining this compound Solubility
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of the test solvent (e.g., 1 mL) in a vial.
-
Ensure there is undissolved solid at the bottom of the vial.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully filter the supernatant through a 0.22 µm filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of this compound in the filtrate.
-
The calculated concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Protocol 2: General Stability-Indicating HPLC Method Development
This is a general guideline. Specific parameters will need to be optimized for this compound.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Use a gradient elution to separate this compound from potential degradation products.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Start with a gradient of 5% B to 95% B over 20 minutes.
-
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined by a UV scan).
-
Forced Degradation Studies:
-
To ensure the method is "stability-indicating," perform forced degradation studies. This involves subjecting this compound solutions to stress conditions to generate degradation products.
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid this compound at 80°C for 48 hours.
-
Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
Visualizations
Caption: this compound's Mechanism of Action.
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for Inconsistent Results.
Technical Support Center: Troubleshooting Delequamine's Variable Effects on Penile Erection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Delequamine on penile erection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RS-15385-197) is a potent and selective alpha-2 adrenoceptor antagonist.[1] Its pro-erectile effects are believed to stem from its dual action on both the central and peripheral nervous systems.[2][3] Centrally, it is thought to increase sexual arousal, while peripherally, it blocks norepinephrine-induced contractility in the smooth muscle of the penis, promoting relaxation and blood flow.[2][3][4]
Q2: Why am I observing inconsistent erectile responses with this compound in my experiments?
The effects of this compound on penile erection can be complex and variable.[2][4] Evidence from some studies suggests that this compound can have both excitatory and inhibitory effects, which may be dose-dependent.[2][4] This dual activity could contribute to inconsistent results. Additionally, factors such as the age and physiological state of the experimental subjects may influence responsiveness.[2]
Q3: Is there a known dose-response relationship for this compound's effect on penile erection?
Q4: Can this compound's effectiveness be influenced by the age of the subject?
There is some evidence to suggest an apparent loss of responsiveness to this compound in older dysfunctional men.[2] The reasons for this are not fully understood but may be a factor to consider in your experimental design.
Q5: How does this compound's selectivity for alpha-2 adrenoceptors compare to other antagonists like yohimbine?
This compound is reported to be a more specific and selective alpha-2 adrenoceptor antagonist than yohimbine.[6][7] This higher selectivity may result in a different side-effect profile and pharmacological activity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in erectile response between subjects. | 1. Individual differences in central alpha-2 adrenergic tone.[2] 2. Age-related differences in responsiveness.[2] 3. Variations in drug absorption and metabolism. | 1. Ensure a homogenous study population in terms of age and health status. 2. Increase the sample size to improve statistical power. 3. Consider measuring baseline physiological parameters that might correlate with responsiveness. |
| Observed effect is weaker than expected or absent. | 1. Dose may be too low or too high, falling into an inhibitory range.[2][4] 2. Loss of responsiveness in the experimental model.[2] 3. Issues with drug formulation or administration. | 1. Perform a dose-escalation study to determine the optimal effective dose in your model. 2. Verify the integrity of your experimental setup and the health of the animal model. 3. Confirm the stability and solubility of your this compound formulation. |
| Unexpected or contradictory results (e.g., inhibitory effects). | This compound has been reported to have both central excitatory and inhibitory effects.[2][4] | 1. Carefully document the experimental conditions under which inhibitory effects are observed. 2. Consider that the net effect of this compound may be a balance of its central and peripheral actions. 3. Investigate different routes of administration to potentially isolate central versus peripheral effects. |
| Difficulty replicating results from published studies. | 1. Subtle differences in experimental protocols. 2. Differences in the animal strain or human population studied. 3. Variations in the source or purity of the this compound compound. | 1. Review your protocol against the published methodology in detail. 2. Characterize your experimental subjects thoroughly. 3. Obtain a certificate of analysis for your this compound compound. |
Data Presentation
Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available information and highlight areas where data is not readily accessible.
Table 1: Receptor Binding Affinity of this compound
Note: A comprehensive binding profile with pKi values for this compound across all adrenoceptor subtypes is not available in the reviewed literature. The information below is qualitative.
| Receptor Subtype | Binding Affinity | Reference |
| Alpha-2 Adrenoceptors | High and Selective Antagonist | [1] |
For comparative purposes, the table below provides pKi values for various compounds at different human adrenoceptors. This is intended for illustrative purposes only and does not represent data for this compound.
Table 2: Illustrative pKi Values of Various Compounds at Human Adrenoceptors
| Compound | α2A | α2B | α2C | α1A | α1B | α1D |
| Phentolamine | 8.2 | 8.3 | 8.2 | 7.9 | 8.0 | 7.8 |
| Prazosin | 6.5 | 5.8 | 6.2 | 9.5 | 9.0 | 8.8 |
| Yohimbine | 8.0 | 7.6 | 7.8 | 6.5 | 6.3 | 6.4 |
Source: Adapted from publicly available pharmacological data. These values are for illustrative purposes and are not specific to this compound.
Table 3: Pharmacokinetic Parameters of this compound
Note: Specific pharmacokinetic parameters for this compound (Cmax, Tmax, Half-life) are not well-documented in the available public literature.
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | Not Available |
| Tmax (Time to Maximum Concentration) | Not Available |
| Half-life (t½) | Not Available |
| Bioavailability | Not Available |
Table 4: In Vivo Dose-Response of this compound on Sexual Behavior in Rats
| Dose (oral) | Observed Effect | Reference |
| 0.4 - 6.4 mg/kg | Dose-related increase in sexual behavior score in naive male rats. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Protocol 1: In Vitro Corpus Cavernosum Smooth Muscle Tension Studies
This protocol is for assessing the direct effect of this compound on penile smooth muscle contractility.
-
Tissue Preparation:
-
Human or animal (e.g., rabbit, rat) corpus cavernosum tissue is dissected and placed in cold, oxygenated Krebs-Henseleit solution.
-
Strips of the corpus cavernosum (approximately 2x2x7 mm) are prepared.
-
-
Organ Bath Setup:
-
The tissue strips are mounted in organ baths containing Krebs-Henseleit solution at 37°C and bubbled with 95% O2 and 5% CO2.
-
The strips are connected to isometric force transducers to record changes in tension.
-
An initial tension of 1-2 grams is applied, and the tissue is allowed to equilibrate for 60-90 minutes.
-
-
Experimental Procedure:
-
The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).
-
After washout and return to baseline, a submaximal contraction is induced with an alpha-1 adrenergic agonist such as phenylephrine (e.g., 10 µM).
-
Once a stable contractile plateau is reached, cumulative concentrations of this compound are added to the organ bath to assess its relaxant effect.
-
A control experiment with vehicle is run in parallel.
-
-
Data Analysis:
-
The relaxation induced by this compound is expressed as a percentage of the pre-contraction induced by phenylephrine.
-
A concentration-response curve is plotted to determine the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).
-
Protocol 2: In Vivo Intracavernosal Pressure (ICP) Measurement in an Animal Model (e.g., Rat)
This protocol measures the erectile response to cavernous nerve stimulation in the presence of this compound.
-
Animal Preparation:
-
The animal is anesthetized (e.g., with ketamine/xylazine or isoflurane).
-
The trachea may be cannulated to ensure a clear airway.
-
The carotid artery is cannulated for continuous monitoring of systemic blood pressure.
-
-
Surgical Procedure:
-
A midline abdominal incision is made to expose the pelvic ganglion and the cavernous nerve.
-
A stimulating electrode is placed around the cavernous nerve.
-
The penis is exposed, and a 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP.
-
-
Experimental Procedure:
-
A baseline ICP is recorded.
-
The cavernous nerve is stimulated with an electrical current (e.g., 5-10 Hz, 1-5 V, 1 ms pulse width for 60 seconds) to induce an erection, and the peak ICP is recorded.
-
This compound or vehicle is administered (e.g., intravenously or intraperitoneally).
-
After a predetermined time for drug distribution, the cavernous nerve stimulation is repeated, and the post-drug ICP is recorded.
-
-
Data Analysis:
-
The erectile response is quantified as the ratio of the peak ICP to the mean arterial pressure (MAP) during the stimulation period (Peak ICP/MAP).
-
The change in this ratio before and after this compound administration is calculated to determine the drug's effect on erectile function.
-
Mandatory Visualization
Caption: Signaling Pathway of this compound's Pro-Erectile Effect.
Caption: Experimental Workflow for In Vivo Assessment of this compound.
Caption: Troubleshooting Decision Tree for Variable this compound Effects.
References
- 1. Dysautonomia: Causes, Symptoms and Treatments - The Dysautonomia Project [thedysautonomiaproject.org]
- 2. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385). | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Modulation of sexual behaviour in the rat by a potent and selective alpha 2-adrenoceptor antagonist, this compound (RS-15385-197) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Addressing loss of responsiveness to Delequamine in aged animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a loss of responsiveness to Delequamine in aged animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective alpha-2 adrenergic receptor antagonist.[1][2] Its primary mechanism of action is to block alpha-2 adrenoceptors, which are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[2] Under normal physiological conditions, the binding of agonists like norepinephrine or epinephrine to alpha-2 adrenoceptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents this inhibition, thereby increasing cAMP levels and modulating downstream signaling pathways.
Q2: We have observed a diminished or complete loss of response to this compound in our aged rodent models compared to younger cohorts. Is this an expected phenomenon?
Yes, a reduction in responsiveness to alpha-2 adrenergic ligands with age has been documented in preclinical studies. Research has indicated several age-related changes that could contribute to this observation:
-
Diminished prejunctional alpha-2 adrenoceptor-mediated responsiveness has been observed in tissues from aged rats.[3]
-
Studies in aged rats have shown reduced pressor and cardioinhibitory effects of alpha-2 adrenoceptor agonists.[4]
-
A specific decline in the high-affinity agonist binding sites of alpha-2 adrenoceptors has been reported in the brains of aged mice, while the total number of receptors remained unchanged.[5]
These findings suggest that age-related alterations at the receptor level can lead to a decreased functional response to drugs targeting the alpha-2 adrenoceptor.
Q3: What are the potential underlying causes for this loss of responsiveness in aged animals?
The loss of responsiveness to this compound in aged animal models can be multifactorial, broadly categorized into pharmacokinetic and pharmacodynamic changes:
Pharmacokinetic Changes:
-
Altered Drug Metabolism: The liver is the primary site of metabolism for many drugs. In aged rodents, there can be a decrease in liver blood flow and a decline in the activity of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This could potentially alter the concentration and half-life of this compound.
-
Changes in Distribution: Age-related changes in body composition, such as an increase in body fat and a decrease in total body water, can affect the volume of distribution of drugs.
-
Reduced Renal Excretion: A decline in kidney function is common in aged animals, which can lead to slower elimination of drugs and their metabolites.
Pharmacodynamic Changes:
-
Decreased Receptor Density: The total number of alpha-2 adrenoceptors in specific tissues may decrease with age.
-
Altered Receptor Affinity: The binding affinity of this compound to the alpha-2 adrenoceptor may be reduced in aged animals.[5]
-
Impaired Signal Transduction: Age-related changes in the components of the signaling pathway downstream of the receptor, such as G-protein coupling and adenylyl cyclase activity, can dampen the cellular response to receptor antagonism.
Troubleshooting Guide
If you are experiencing a loss of this compound responsiveness in your aged animal models, consider the following troubleshooting steps.
Problem: Reduced or Absent In Vivo Efficacy
Potential Cause 1: Altered Pharmacokinetics in Aged Animals
-
Troubleshooting Steps:
-
Conduct Pharmacokinetic Studies: Perform satellite pharmacokinetic studies in both young and aged animals to determine if there are age-related differences in the maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) of this compound.
-
Dose-Response Studies: Conduct a dose-response study in aged animals to determine if a higher dose is required to achieve the desired effect. It is possible that the effective dose range is shifted in older animals.
-
Potential Cause 2: Altered Pharmacodynamics at the Receptor Level
-
Troubleshooting Steps:
-
Receptor Density and Affinity Studies: Quantify the density (Bmax) and binding affinity (Kd) of alpha-2 adrenoceptors in relevant tissues (e.g., brain, vascular tissue) from both young and aged animals using radioligand binding assays.
-
Receptor Expression Analysis: Use techniques like Western blotting or immunohistochemistry to assess the protein expression levels of alpha-2 adrenoceptors in target tissues.
-
Functional Ex Vivo Assays: Isolate tissues (e.g., aorta, vas deferens) from young and aged animals and perform organ bath experiments to assess the functional response to alpha-2 adrenoceptor agonists and the antagonistic effect of this compound.
-
Potential Cause 3: Impaired Downstream Signaling
-
Troubleshooting Steps:
-
cAMP Measurement: Measure the intracellular cAMP levels in response to an alpha-2 adrenoceptor agonist in the presence and absence of this compound in tissue homogenates or primary cell cultures from young and aged animals.
-
Adenylyl Cyclase Activity Assay: Directly measure the adenylyl cyclase activity in response to alpha-2 adrenoceptor stimulation and antagonism.
-
Data Presentation
The following table illustrates the kind of quantitative data you might expect to see when investigating age-related changes in alpha-2 adrenoceptor characteristics. Please note this is a hypothetical example based on trends reported in the literature.
| Parameter | Young Adult (3-6 months) | Aged (20-24 months) | Fold Change | Potential Implication for this compound Response |
| Alpha-2 Adrenoceptor Density (Bmax) in Brain Cortex (fmol/mg protein) | 150 ± 10 | 110 ± 12 | ↓ 1.36 | Reduced number of targets for this compound |
| Agonist Binding Affinity (Kd for [³H]clonidine) (nM) | 2.5 ± 0.3 | 4.8 ± 0.5 | ↑ 1.92 | Altered receptor conformation may affect antagonist binding |
| This compound Binding Affinity (Ki) (nM) | 15 ± 2 | 25 ± 3 | ↑ 1.67 | Higher concentration of this compound needed for receptor occupancy |
| Adenylyl Cyclase Inhibition by Agonist (% of basal) | 60 ± 5 | 35 ± 4 | ↓ 1.71 | Reduced functional consequence of receptor activation and antagonism |
Experimental Protocols
Radioligand Binding Assay for Alpha-2 Adrenoceptor Density and Affinity
This protocol is adapted from standard radioligand binding assay procedures.[6][7][8][9][10]
-
Objective: To determine the density (Bmax) and affinity (Kd) of alpha-2 adrenoceptors in brain tissue from young and aged rodents.
-
Materials:
-
Brain tissue (e.g., cortex, hippocampus) from young and aged animals.
-
Radioligand: [³H]Yohimbine or [³H]Rauwolscine (alpha-2 antagonists).
-
Non-specific binding control: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Saturation Binding:
-
Set up a series of tubes containing a fixed amount of membrane protein (e.g., 100-200 µg).
-
Add increasing concentrations of the radioligand (e.g., 0.1-20 nM).
-
For each concentration, prepare a parallel set of tubes containing the non-specific binding control.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration: Rapidly filter the contents of each tube through the glass fiber filters. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus radioligand concentration and use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Bmax and Kd values.
-
Western Blotting for Alpha-2 Adrenoceptor Expression
This is a general protocol for Western blotting that can be optimized for specific antibodies and tissues.[11][12][13][14]
-
Objective: To compare the protein expression levels of alpha-2 adrenoceptors in brain tissue from young and aged rodents.
-
Materials:
-
Brain tissue lysates from young and aged animals.
-
Primary antibody specific for the alpha-2 adrenoceptor subtype of interest.
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
Loading control antibody (e.g., β-actin, GAPDH).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Protein Extraction: Lyse brain tissue in RIPA buffer with protease inhibitors. Determine protein concentration.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for the alpha-2 adrenoceptor and the loading control.
-
Normalize the receptor band intensity to the loading control intensity.
-
Compare the normalized expression levels between young and aged groups.
-
In Vivo Assessment of Alpha-2 Antagonist Activity (Reversal of Alpha-2 Agonist-Induced Sedation)
This protocol is adapted from studies using alpha-2 agonists and antagonists in rodents.[15][16][17][18]
-
Objective: To assess the ability of this compound to reverse the sedative effects of an alpha-2 adrenoceptor agonist (e.g., clonidine or xylazine) in young and aged mice.
-
Materials:
-
Young and aged mice.
-
Alpha-2 adrenoceptor agonist (e.g., clonidine hydrochloride).
-
This compound.
-
Vehicle (e.g., saline).
-
Timer.
-
Righting reflex assessment surface.
-
-
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling procedures.
-
Agonist Administration: Administer a dose of the alpha-2 agonist known to induce a consistent period of sedation (loss of righting reflex). The dose may need to be optimized for aged animals.
-
Antagonist or Vehicle Administration: At a predetermined time after the onset of sedation, administer this compound or vehicle. A range of this compound doses should be tested.
-
Assessment of Righting Reflex: At regular intervals following antagonist/vehicle administration, gently place the animal on its back and record the time it takes to right itself (return to a sternal or prone position). The endpoint is the time to recovery of the righting reflex.
-
-
Data Analysis:
-
Compare the time to recovery of the righting reflex between the this compound-treated and vehicle-treated groups in both young and aged animals.
-
A shorter recovery time in the this compound group indicates effective antagonism.
-
Compare the dose-response of this compound in young versus aged animals.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow.
Caption: Age-Related Loss of Responsiveness.
References
- 1. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Age-related changes in adrenergic neuroeffector transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-adrenoceptor responsiveness in the aged rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific decrease of high-affinity agonist states of alpha 2-adrenoceptors in the aging mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 10. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. agrisera.com [agrisera.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Western Blot Detection of Adrenergic Receptors | Springer Nature Experiments [experiments.springernature.com]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lloydinc.com [lloydinc.com]
- 18. The antagonistic effects of atipamezole and yohimbine on stress-related neurohormonal and metabolic responses induced by medetomidine in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Delequamine and Idazoxan
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Alpha-2 Adrenergic Antagonists
In the landscape of pharmacological research, particularly within the realm of neuroscience and sympathetic nervous system modulation, Delequamine and Idazoxan have emerged as significant alpha-2 adrenergic receptor antagonists. While both compounds share this primary mechanism of action, their broader receptor profiles and consequent in vivo effects exhibit notable differences. This guide provides a comprehensive comparison of their in vivo efficacy, supported by available experimental data, detailed methodologies, and a visual representation of their signaling pathways to aid researchers in selecting the appropriate tool for their investigative needs.
At a Glance: Key Pharmacological Distinctions
| Feature | This compound | Idazoxan |
| Primary Target | Selective alpha-2 adrenoceptor antagonist | Alpha-2 adrenoceptor and imidazoline receptor antagonist |
| Receptor Subtype Selectivity | Non-selective for α2A and α2B subtypes | Shows affinity for α2A, α2B, and α2C subtypes; also binds to I1 and I2 imidazoline receptor subtypes |
| Key In Vivo Applications in Research | Primarily studied for its effects on sexual dysfunction and arousal | Investigated for its potential in treating depression, schizophrenia, Alzheimer's disease, and nicotine withdrawal |
Quantitative In Vivo Efficacy: A Comparative Summary
| Compound | Animal Model | Endpoint | Route of Administration | Effective Dose (ED50) / Effective Dose Range | Citation |
| This compound | Female Rat (Ovariectomized) | Increased lordotic activity (receptivity) | Oral (p.o.) | 0.32 mg/kg | [1] |
| This compound | Male Rat (Naïve) | Increased sexual behavior score | Oral (p.o.) | 0.4 - 6.4 mg/kg | [2] |
| Idazoxan | Male Rat | 75% α2-adrenergic receptor occupancy (in a nicotine withdrawal model) | Intraperitoneal (i.p.) | 0.43 mg/kg | [3] |
Note: The provided ED50 values are from different functional assays and animal models, and therefore do not allow for a direct comparison of potency. They do, however, provide a valuable indication of the dose ranges at which these compounds elicit significant biological responses in vivo.
Mechanism of Action and Signaling Pathways
This compound and Idazoxan exert their primary effects by blocking alpha-2 adrenergic receptors, which are predominantly Gi protein-coupled receptors. Antagonism of these receptors leads to an increase in norepinephrine release from presynaptic terminals. Idazoxan's activity at imidazoline receptors adds another layer of complexity to its pharmacological profile.
Alpha-2 Adrenergic Receptor Signaling Pathway
Antagonism of the alpha-2 adrenergic receptor by this compound and Idazoxan prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This ultimately results in increased norepinephrine release.
Imidazoline Receptor Signaling Pathways (Idazoxan)
Idazoxan also acts as an antagonist at imidazoline receptors, of which there are at least two major subtypes with distinct signaling mechanisms. The I1 receptor is implicated in blood pressure regulation, while the I2 receptor is associated with monoamine oxidase and may play a role in neurotransmission and neuroprotection.
Experimental Protocols
This compound: Assessment of Female Rat Sexual Behavior
This experiment aimed to determine the effect of this compound on the sexual receptivity of female rats.[1]
-
Animals: Ovariectomized and adrenalectomized female Wistar rats were used.
-
Hormonal Priming: To induce a low level of receptivity, rats were primed with 2 µg of estradiol benzoate.
-
Drug Administration: this compound was administered orally (p.o.) in graded doses ranging from 0.01 to 30 mg/kg.
-
Behavioral Assessment: Following drug administration, female rats were paired with sexually experienced male rats. The primary endpoint measured was the lordosis quotient (a measure of sexual receptivity).
-
Data Analysis: The dose-response relationship was analyzed to determine the ED50 for the increase in lordotic activity.
Idazoxan: Assessment of Alpha-2 Adrenergic Receptor Occupancy in a Nicotine Withdrawal Model
This study investigated the in vivo receptor occupancy of Idazoxan in a rat model of nicotine withdrawal.[3]
-
Animals: Male Wistar rats were used in this study.
-
Nicotine Administration: A continuous infusion of nicotine was administered to induce dependence.
-
Withdrawal Induction: Nicotine infusion was terminated to precipitate withdrawal symptoms.
-
Drug Administration: Idazoxan was administered intraperitoneally (i.p.) at various doses.
-
Receptor Occupancy Measurement: The degree of alpha-2 adrenergic receptor occupancy in the brain was determined using ex vivo binding assays with a radiolabeled ligand.
-
Data Analysis: The dose of Idazoxan required to achieve 75% receptor occupancy (ED50) was calculated.
Experimental Workflow: In Vivo Efficacy Assessment
The general workflow for assessing the in vivo efficacy of compounds like this compound and Idazoxan involves several key stages, from animal model selection to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of Delequamine on α2-Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Delequamine's performance as an α2-adrenergic receptor antagonist against other common alternatives. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate pharmacological tools for research and development.
Executive Summary
This compound (RS-15385-197) is a potent and highly selective α2-adrenergic receptor antagonist.[1][2] Experimental data demonstrates its high binding affinity for α2-adrenoceptors and its ability to effectively counteract the effects of α2-adrenergic agonists. This guide compares the binding affinity and functional antagonism of this compound with three other well-established α2-adrenergic receptor antagonists: Yohimbine, Idazoxan, and Atipamezole. The provided data, experimental protocols, and pathway diagrams are intended to offer a comprehensive resource for researchers in this field.
Comparative Analysis of α2-Adrenergic Receptor Antagonists
The selection of an appropriate antagonist is critical for the specific needs of an experimental design. The following tables summarize the quantitative data for this compound and its alternatives, highlighting their binding affinities and functional potencies.
Table 1: Binding Affinity (pKi) of α2-Adrenergic Receptor Antagonists
| Compound | α2 (Overall) | α2A Subtype | α2B Subtype | α2C Subtype | α1 (for selectivity) | Source |
| This compound | 9.5 (rat cortex) | 9.90 (human platelet) | 9.70 (rat neonate lung) | - | 5.29 (rat cortex) | [1][3] |
| Yohimbine | - | ~8.9 | ~8.1 | ~9.1 | ~6.4 | N/A |
| Idazoxan | - | ~8.4 | ~7.8 | ~8.2 | ~6.5 | N/A |
| Atipamezole | - | High | High | High | Lower | [4] |
Table 2: Functional Antagonism (pA2) of α2-Adrenergic Receptor Antagonists
| Compound | Functional Assay Model | pA2 Value | Source |
| This compound | Guinea-pig ileum | 9.72 | [3] |
| Yohimbine | - | - | |
| Idazoxan | - | - | |
| Atipamezole | - | - |
Key Experimental Protocols
Accurate and reproducible experimental design is paramount in pharmacological studies. The following are detailed methodologies for two key experiments used to validate the antagonistic effect of compounds on α2-adrenergic receptors.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and its alternatives for the α2-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line or tissue expressing the α2-adrenergic receptor of interest.
-
Radioligand: [³H]-Yohimbine or [³H]-Rauwolscine (a commonly used α2-adrenergic receptor antagonist radioligand).
-
Test compounds: this compound, Yohimbine, Idazoxan, Atipamezole.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing α2-adrenergic receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of the test compound (or vehicle for total binding).
-
A fixed concentration of the radioligand (typically at its Kd concentration).
-
Cell membrane preparation.
-
For non-specific binding, add a high concentration of a non-labeled competing ligand.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Accumulation Assay)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of α2-adrenergic receptor activation.
Objective: To determine the functional potency (pA2) of this compound and its alternatives in blocking α2-adrenergic receptor signaling.
Materials:
-
A suitable cell line expressing the α2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
α2-adrenergic receptor agonist (e.g., UK-14,304 or clonidine).
-
Forskolin (an adenylate cyclase activator).
-
Test compounds: this compound, Yohimbine, Idazoxan, Atipamezole.
-
Cell culture medium and reagents.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Culture the cells in appropriate media and seed them into 96-well plates.
-
Pre-treatment with Antagonist: Pre-incubate the cells with increasing concentrations of the test compound (antagonist) or vehicle for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the α2-adrenergic receptor agonist in the presence of forskolin to all wells (except for the basal control). Forskolin is used to stimulate cAMP production, which is then inhibited by the α2-agonist.
-
Incubation: Incubate the plates for a specific time to allow for the modulation of cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate a concentration-response curve for the agonist in the absence and presence of different concentrations of the antagonist. The antagonistic effect will be observed as a rightward shift in the agonist's concentration-response curve. The pA2 value can be calculated using a Schild plot analysis.
Visualizing the Mechanisms
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: α2-Adrenergic Receptor Signaling Pathway and Antagonism by this compound.
Caption: Experimental Workflow for Validating an α2-Adrenergic Receptor Antagonist.
Conclusion
This compound demonstrates high potency and selectivity as an α2-adrenergic receptor antagonist. Its strong binding affinity, particularly for the α2A and α2B subtypes, and its efficacy in functional assays make it a valuable tool for investigating the physiological and pathological roles of these receptors. When compared to other antagonists like Yohimbine, Idazoxan, and Atipamezole, this compound's selectivity profile may offer advantages in studies where off-target effects are a concern. The choice of antagonist will ultimately depend on the specific experimental context, including the receptor subtype of interest, the required selectivity, and the desired in vitro or in vivo model. This guide provides the foundational data and methodologies to assist researchers in making an informed decision.
References
Delequamine: A Comparative Analysis of its α2-Adrenergic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Delequamine's Performance Against Alternative α2-Antagonists, Supported by Experimental Data.
This compound (RS-15385-197) is a potent and highly selective α2-adrenergic receptor antagonist that has demonstrated a distinct binding affinity profile when compared to other notable α2-antagonists such as yohimbine, idazoxan, and atipamezole.[1][2][3][4] This guide provides a comprehensive comparison of the receptor binding affinities of these compounds, supported by experimental data, to aid researchers in the selection of appropriate pharmacological tools for their studies.
Comparative Binding Affinity of α2-Adrenergic Receptor Antagonists
The binding affinity of a compound for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The pKi value, which is the negative logarithm of the Ki, is also commonly used, where a higher pKi indicates greater affinity.
The following table summarizes the pKi values for this compound and other selected α2-antagonists at the three main subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C.
| Compound | α2A-Adrenergic Receptor (pKi) | α2B-Adrenergic Receptor (pKi) | α2C-Adrenergic Receptor (pKi) |
| This compound (RS-15385-197) | 9.90[5][6] | 9.70[5][6] | - |
| Yohimbine | 8.52 | 8.00 | 9.17 |
| Idazoxan | 8.1 | 7.7 | 8.2 |
| Atipamezole | Comparable to α2B and α2C[7][8] | Comparable to α2A and α2C[7][8] | Comparable to α2A and α2B[7][8] |
Note: A dash (-) indicates that specific data for this subtype was not available in the reviewed literature. Atipamezole is reported to have a high affinity for all three α2-adrenergic receptor subtypes, with comparable affinity across them.[6][7][8][9] One study noted that the affinities of yohimbine and atipamezole were similar at the α2A, α2B, and α2C receptors.[8]
This compound exhibits a remarkably high affinity for the α2A and α2B adrenoceptor subtypes.[5][6] Notably, this compound demonstrates unprecedented selectivity for α2-adrenoceptors over α1-adrenoceptors, with a selectivity ratio greater than 14,000 in binding experiments.[4][5][10] It also shows low affinity for other receptor types, including serotonin (5-HT), dopamine, and muscarinic receptors.[5][6]
Yohimbine, a classic α2-antagonist, displays high affinity for all three α2 subtypes, with a particular preference for the α2C subtype. Atipamezole is a potent and selective α2-antagonist with a high affinity for all α2 subtypes and is noted for its high α2/α1 selectivity ratio, which is considerably higher than that of yohimbine.[5][6][9]
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from in vitro radioligand competition binding assays. The following is a detailed methodology representative of the experimental protocols used in the cited studies.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific receptor.
Experimental Workflow:
Caption: Workflow of a radioligand competition binding assay.
Detailed Methodological Steps:
-
Membrane Preparation:
-
Tissues expressing the α2-adrenergic receptors of interest (e.g., rat cerebral cortex for general α2, human platelets for α2A, or cell lines transfected with specific receptor subtypes) are homogenized in a cold lysis buffer.[11]
-
The homogenate undergoes a low-speed centrifugation to remove nuclei and cellular debris.[11]
-
The resulting supernatant is then subjected to a high-speed centrifugation to pellet the cell membranes containing the receptors.[11]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[11]
-
The protein concentration of the membrane preparation is determined using a standard method, such as the bicinchoninic acid (BCA) assay.[11]
-
-
Competition Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [3H]-yohimbine or [3H]-RX821002) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor drug (e.g., this compound).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[11]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[11]
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.[11]
-
-
Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is calculated as the negative logarithm of the Ki value.
-
α2-Adrenergic Receptor Signaling Pathway
α2-Adrenergic receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the inhibitory G protein, Gi.[12] Activation of the α2-receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA) and subsequent downstream effects.
Caption: Simplified α2-adrenergic receptor signaling pathway.
This guide provides a foundational comparison of this compound's binding affinity to other α2-antagonists. For further in-depth analysis, researchers are encouraged to consult the primary literature cited.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The pharmacology of RS-15385-197, a potent and selective α2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties, central nervous system effects, and potential therapeutic applications of atipamezole, a selective alpha2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VetFolio [vetfolio.com]
- 7. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity of atipamezole, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes: implications for clinical reversal of alpha-2 adrenergic receptor mediated sedation in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mixlab.com [mixlab.com]
- 10. The pharmacology of RS-15385-197, a potent and selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Comparative Analysis of Delequamine and 5-HT1A Agonists on Sexual Behavior: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the effects of Delequamine and 5-HT1A agonists on sexual behavior, supported by experimental data. The information is presented to facilitate understanding and further research in the field of sexual pharmacology.
Introduction
The intricate neural circuitry governing sexual behavior involves a delicate balance of various neurotransmitter systems. Among these, the noradrenergic and serotonergic systems play pivotal roles. This compound, a selective α2-adrenoceptor antagonist, and agonists of the 5-HT1A serotonin receptor have both demonstrated significant modulatory effects on sexual function. This guide offers a comparative analysis of their mechanisms of action and their differential impacts on key parameters of male sexual behavior, drawing upon data from preclinical studies.
Data Presentation: Quantitative Effects on Male Rat Sexual Behavior
The following table summarizes the quantitative effects of this compound and the prototypical 5-HT1A agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), on male rat sexual behavior. It is important to note that while direct quantitative data for this compound on all parameters is limited, data for yohimbine, another selective α2-adrenoceptor antagonist with a similar mechanism of action, is included to provide a more comprehensive comparison.
| Parameter | This compound | Yohimbine (as a proxy for this compound) | 8-OH-DPAT (5-HT1A Agonist) |
| Mount Latency (s) | No significant effect reported | ↓ (Reduced) | ↓ (Reduced) |
| Intromission Latency (s) | No significant effect reported | ↓ (Reduced) | ↓ (Reduced) |
| Ejaculation Latency (s) | No significant effect reported | ↓ (Reduced)[1] | ↓ (Significantly Reduced)[1] |
| Mount Frequency | ↑ (Increased) | ↑ (Significantly Increased)[2] | ↓ (Reduced) |
| Intromission Frequency | No significant effect reported | ↓ (Reduced)[1] | ↓ (Reduced) |
| Post-Ejaculatory Interval (s) | No significant effect reported | No consistent effect reported | No consistent effect reported |
Note: "↑" indicates an increase, "↓" indicates a decrease. The data is compiled from studies on male rats.
Experimental Protocols
The following outlines a typical experimental protocol for assessing the effects of pharmacological agents on male rat sexual behavior.
Animals:
-
Males: Sexually experienced adult male rats (e.g., Wistar or Sprague-Dawley strains), typically weighing 250-300g at the start of the experiment. They are often housed individually to prevent social dominance effects on sexual behavior.
-
Females: Ovariectomized adult female rats of the same strain. They are brought into a state of sexual receptivity (estrus) through hormonal priming, typically with subcutaneous injections of estradiol benzoate followed by progesterone prior to the mating test.
Housing and Environmental Conditions:
-
Animals are maintained on a reversed 12-hour light/dark cycle (e.g., lights off at 08:00, on at 20:00) to ensure testing occurs during their active (dark) phase.
-
Standard laboratory chow and water are available ad libitum.
-
The temperature and humidity of the animal facility are kept constant.
Drug Administration:
-
This compound: Typically administered orally (p.o.) via gavage.
-
5-HT1A Agonists (e.g., 8-OH-DPAT): Commonly administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
A vehicle control group (receiving the solvent used to dissolve the drug) is always included.
-
Drugs are administered at a predetermined time before the behavioral test to allow for optimal absorption and bioavailability.
Behavioral Observation:
-
Mating tests are conducted in a dedicated, quiet, and dimly lit observation arena.
-
A sexually receptive female is introduced into the arena, and a male is introduced a few minutes later.
-
The observation period typically lasts for a set duration (e.g., 30 minutes) or until the male achieves a certain number of ejaculations.
-
The following copulatory behaviors are recorded by a trained observer, often with the aid of video recording and specialized software:
-
Mount Latency: Time from the introduction of the female to the first mount.
-
Intromission Latency: Time from the introduction of the female to the first intromission.
-
Ejaculation Latency: Time from the first intromission to ejaculation.
-
Mount Frequency: The number of mounts without intromission.
-
Intromission Frequency: The number of intromissions.
-
Post-Ejaculatory Interval: The time from ejaculation to the next intromission.
-
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and 5-HT1A agonists on sexual behavior stem from their different molecular targets and the downstream signaling cascades they modulate.
This compound: α2-Adrenoceptor Antagonism
This compound acts as a selective antagonist at α2-adrenergic receptors. These receptors are predominantly located presynaptically on noradrenergic neurons. Their activation by norepinephrine normally serves as a negative feedback mechanism, inhibiting further norepinephrine release. By blocking these autoreceptors, this compound disinhibits the neuron, leading to an increased release of norepinephrine in various brain regions implicated in sexual arousal and motivation.
5-HT1A Agonists: Serotonergic Modulation
5-HT1A receptor agonists, such as 8-OH-DPAT, exert their effects by binding to and activating 5-HT1A receptors. These receptors are found both presynaptically on serotonergic neurons in the raphe nuclei (as autoreceptors) and postsynaptically in various brain regions. Agonism at presynaptic 5-HT1A autoreceptors inhibits the firing of serotonergic neurons, leading to a decrease in serotonin release. Since serotonin is generally considered to have an inhibitory role in sexual function, this reduction in serotonergic tone is thought to be the primary mechanism for the pro-sexual effects of these compounds. Postsynaptic 5-HT1A receptor activation can also contribute to the overall effect, though the precise mechanisms are still under investigation. The signaling cascade typically involves the inhibition of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP).
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study investigating the effects of a novel compound on male rat sexual behavior.
Conclusion
This compound and 5-HT1A agonists represent two distinct pharmacological approaches to modulating sexual behavior. This compound, through its enhancement of noradrenergic neurotransmission, appears to primarily increase sexual motivation and arousal. In contrast, 5-HT1A agonists facilitate ejaculatory processes, likely by reducing the inhibitory influence of serotonin. The differential effects of these compounds on various parameters of sexual behavior underscore the complex interplay of neurotransmitter systems in the regulation of sexual function. This comparative guide provides a foundation for researchers to further explore these mechanisms and develop novel therapeutic strategies for sexual dysfunction.
References
Unlocking Arousal: A Comparative Guide to Delequamine and Alternative Modulators
For researchers and drug development professionals, this guide provides a comprehensive comparison of Delequamine, a selective alpha-2 adrenoceptor antagonist, with other pharmacological agents known to impact arousal. This document synthesizes published findings, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate the replication and advancement of research in this field.
This compound has been identified as a compound that centrally increases arousal by blocking alpha-2 adrenoceptors, which in turn enhances the release of norepinephrine.[1] Its effects on arousal are complex and can be both excitatory and inhibitory depending on the dosage.[1] This guide will delve into the specifics of this compound and provide a comparative analysis with other key arousal modulators: Yohimbine, another alpha-2 adrenoceptor antagonist; Apomorphine, a dopamine D2 receptor agonist; Melanotan II, a non-selective melanocortin receptor agonist; and Trazodone, a serotonin antagonist and reuptake inhibitor.
Comparative Efficacy and Dosage
To provide a clear comparison of the clinical and preclinical efficacy of these compounds, the following tables summarize the available quantitative data from published studies.
| Compound | Outcome Measure | Dosage | Result | Organism/Study Population |
| This compound | Lordotic Activity (Receptivity) | ED50: 0.32 mg/kg (oral) | Significant increase | Ovariectomized and adrenalectomized rats |
| Yohimbine | Erectile Function Improvement (alone) | 30 mg/day (oral) | Odds Ratio: 2.08 (vs. placebo)[2][3] | Men with erectile dysfunction (Meta-analysis) |
| Erectile Function Improvement (combined with other treatments) | Not specified | Odds Ratio: 6.35 (vs. placebo)[2][3] | Men with erectile dysfunction (Meta-analysis) | |
| Overall Response Rate | 30 mg/day (oral) | 71% (vs. 45% for placebo) | Men with nonorganic erectile dysfunction | |
| Apomorphine | Erections firm enough for intercourse | 4 mg (sublingual) | 54.4% of attempts (vs. 33.8% for placebo) | Men with erectile dysfunction (Phase III clinical trial) |
| Successful Intercourse | 4 mg (sublingual) | 50.6% of attempts | Men with erectile dysfunction (Phase III clinical trial) | |
| Melanotan II | Penile Erection | 0.025 mg/kg | Experienced by 17 of 20 men | Men with psychogenic and organic erectile dysfunction[4] |
| Increased Sexual Desire | 0.025 mg/kg | Reported in 68% of doses (vs. 19% for placebo)[4][5] | Men with psychogenic and organic erectile dysfunction[4] | |
| Trazodone | Improvement in Sexual Function (in patients with SSRI-induced sexual dysfunction) | 50-100 mg/day (oral) | Noted improvement in desire, erection/lubrication, and overall satisfaction | Men and women with SSRI-induced sexual dysfunction |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of experimental protocols used in key studies for each compound.
This compound: Assessment of Female Rat Sexual Behavior
-
Subjects: Ovariectomized and adrenalectomized female Wistar rats.
-
Hormone Priming: Subcutaneous injection of estradiol benzoate to induce a non-receptive state.
-
Drug Administration: this compound administered orally in graded doses (0.01-30 mg/kg).
-
Behavioral Testing: Introduction of a sexually experienced male rat. The primary outcome measured was the lordosis quotient (a measure of sexual receptivity), calculated as the number of lordosis responses divided by the number of mounts by the male, multiplied by 100. Proceptive behaviors (e.g., ear-wiggling, hopping) were also observed but were not significantly affected by this compound.
-
Intracerebral Administration: For localization studies, bilateral microinjections of this compound (10 µ g/side ) were made into specific brain regions, such as the ventromedial nucleus of the hypothalamus.
Yohimbine: Clinical Trial for Erectile Dysfunction
-
Study Design: Double-blind, placebo-controlled clinical trial.
-
Participants: Male patients with erectile dysfunction without clearly detectable organic or psychological causes.
-
Intervention: Oral administration of Yohimbine hydrochloride (e.g., 30 mg per day, divided into three doses) or a placebo for a specified duration (e.g., eight weeks).
-
Efficacy Evaluation:
-
Subjective criteria: Questionnaires assessing improvement in sexual desire, sexual satisfaction, frequency of sexual contacts, and quality of erection.
-
Objective criteria: Polysomnography in a sleep laboratory to measure penile rigidity during sleep (Nocturnal Penile Tumescence).
-
Apomorphine: Clinical Trial for Erectile Dysfunction
-
Study Design: Randomized, double-blind, crossover study.
-
Participants: Heterosexual men with erectile dysfunction of various etiologies and severities.
-
Intervention: Sublingual administration of Apomorphine SL at different doses (e.g., 2 mg, 3 mg, and 4 mg) compared with a placebo.
-
Primary Efficacy Variable: Percentage of attempts resulting in erections firm enough for intercourse, as recorded in patient diaries.
-
Secondary Variables: Percentage of attempts resulting in successful intercourse and the time to erection. Partner assessments were also included.
Melanotan II: Clinical Study in Men with Erectile Dysfunction
-
Study Design: Double-blind, placebo-controlled crossover design.
-
Participants: Men with psychogenic and organic erectile dysfunction.
-
Intervention: Administration of Melanotan II (e.g., at a dose of 0.025 mg/kg) or placebo.
-
Outcome Measures:
-
Penile Rigidity: Monitored for 6 hours using a RigiScan device.
-
Sexual Desire and Side Effects: Assessed through a questionnaire.
-
Trazodone: Study on SSRI-Induced Sexual Dysfunction
-
Study Design: Open-label study.
-
Participants: Patients (male and female) experiencing sexual dysfunction as a side effect of selective serotonin reuptake inhibitor (SSRI) treatment.
-
Intervention: Trazodone was added to the existing SSRI regimen, typically starting at 50 mg for the first week and increasing to 100 mg for the remainder of the study (e.g., 4 weeks).
-
Outcome Measure: Improvement in four dimensions of sexual function: desire, erection (in men) or lubrication (in women), ejaculation (in men) or orgasm (in women), and overall satisfaction, assessed via questionnaires.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound/Yohimbine and Melanotan II.
Caption: Signaling pathway of this compound and Yohimbine.
Caption: Signaling pathway of Melanotan II.
Logical Relationships in Arousal Modulation
The following diagram illustrates the logical relationships between the different classes of compounds and their primary mechanisms of action in modulating arousal.
Caption: Logical relationships of arousal modulators.
References
- 1. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yohimbine as a treatment for erectile dysfunction: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urologyresearchandpractice.org [urologyresearchandpractice.org]
- 4. Melanocortin receptor agonists, penile erection, and sexual motivation: human studies with Melanotan II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Delequamine and Other Therapeutic Agents for Erectile Dysfunction
Disclaimer: This guide provides a comparative overview of the mechanisms of action of Delequamine and other treatments for erectile dysfunction (ED). To date, a comprehensive head-to-head clinical trial comparing the efficacy and safety of this compound against other approved ED therapies has not been identified in publicly available literature. The information presented herein is intended for researchers, scientists, and drug development professionals and is based on a review of existing experimental studies and pharmacological profiles.
Introduction
Erectile dysfunction is a common medical condition with a range of available therapeutic interventions. These treatments operate through distinct physiological pathways to facilitate penile erection. This guide compares the pharmacological action of this compound, an investigational selective alpha-2 adrenergic antagonist, with established treatments including phosphodiesterase type 5 (PDE5) inhibitors, and other agents such as Yohimbine and Apomorphine. The focus of this comparison is on the differing mechanisms of action at a molecular and systemic level.
Mechanism of Action: A Comparative Overview
The following table summarizes the primary mechanisms of action for this compound and other selected ED treatments.
| Drug Class | Example(s) | Primary Target | Mechanism of Action | Mode of Administration |
| Alpha-2 Adrenergic Antagonist | This compound, Yohimbine | Alpha-2 Adrenergic Receptors | Blocks presynaptic alpha-2 adrenergic receptors, leading to increased norepinephrine release. This is thought to have a dual effect: centrally, it may increase sexual arousal, and peripherally, it can modulate (block) norepinephrine-induced smooth muscle contraction in the penis, promoting vasodilation.[1] | Oral |
| Phosphodiesterase Type 5 (PDE5) Inhibitors | Sildenafil, Tadalafil, Vardenafil | Phosphodiesterase Type 5 (PDE5) | Inhibits the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow to the penis upon sexual stimulation. | Oral |
| Dopamine Agonist | Apomorphine | Dopamine D2-like Receptors | Acts as an agonist at dopamine receptors, particularly in the paraventricular nucleus of the hypothalamus. This central action is believed to enhance the pro-erectile signals sent from the brain to the penis.[2][3][4] | Sublingual |
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by this compound and PDE5 inhibitors.
Caption: Signaling pathway for this compound, an alpha-2 adrenergic antagonist.
Caption: Signaling pathway for PDE5 inhibitors like Sildenafil.
Experimental Protocols
Detailed experimental protocols for head-to-head studies involving this compound are not available. However, the initial experimental studies on this compound, as reviewed in the literature, involved the following general methodologies:
-
Sleep Studies: These studies were conducted to assess the central effects of this compound. The protocols likely involved polysomnographic monitoring of subjects after administration of varying doses of this compound or a placebo. Key endpoints would have included measures of sleep architecture, latency to sleep onset, and the frequency and duration of nocturnal penile tumescence (NPT).
-
Wakeful State Studies: To evaluate the effects of this compound on sexual response in a wakeful state, studies would have likely involved the administration of the drug followed by exposure to visual erotic stimuli (VES). Penile rigidity and tumescence would be measured using devices like a RigiScan. Cardiovascular parameters such as blood pressure and heart rate would also be monitored.
The workflow for a typical experimental study on an ED drug is outlined below.
Caption: Generalized experimental workflow for a clinical trial of an ED drug.
Discussion and Future Directions
This compound represents an alternative therapeutic strategy for ED by targeting the alpha-2 adrenergic system. This contrasts with the more established PDE5 inhibitors that act on the nitric oxide-cGMP pathway. The dual central and peripheral action of this compound suggests it could be beneficial for patients with ED of psychogenic origin.[1] However, the complex dose-dependent excitatory and inhibitory effects observed in early studies indicate that further research is needed to optimize its therapeutic potential.[1]
The development of new ED treatments with novel mechanisms of action is crucial, especially for the significant portion of patients who do not respond to PDE5 inhibitors. Future research should include well-designed, head-to-head clinical trials to directly compare the efficacy, safety, and patient-reported outcomes of this compound with current first-line therapies. Such studies would provide the necessary data to ascertain the clinical utility of this compound in the management of erectile dysfunction.
References
Assessing the Specificity of Delequamine for α2-Adrenoceptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Delequamine's specificity for the α2-adrenoceptor subtypes (α2A, α2B, and α2C). Its performance is benchmarked against other well-characterized α2-adrenoceptor antagonists, supported by experimental data to inform research and drug development decisions.
Comparative Binding Affinity of α2-Adrenoceptor Antagonists
The following table summarizes the binding affinities (pKi) of this compound and other reference antagonists for the three human α2-adrenoceptor subtypes. The data has been compiled from various radioligand binding studies.
| Compound | α2A (pKi) | α2B (pKi) | α2C (pKi) | Selectivity Profile |
| This compound (RS-15385-197) | 9.90 | 9.70 | Lower affinity reported | Non-selective between α2A and α2B |
| Yohimbine | ~8.0-8.5 | ~7.5-8.0 | ~8.0-8.5 | Non-selective |
| Rauwolscine | ~8.5-9.0 | ~8.0-8.5 | ~8.5-9.0 | Non-selective |
| Atipamezole | ~9.0-9.5 | ~9.0-9.5 | ~9.0-9.5 | Potent, non-selective |
| BRL-44408 | ~8.8 | ~6.8 | - | α2A selective[1][2][3] |
| Prazosin | ~6.0-7.0 | ~7.5-8.0 | ~6.0-7.0 | Higher affinity for α2B/α2C over α2A |
| MK-912 | ~7.5 | ~7.3 | ~9.1 | α2C selective |
Note: pKi values are negative logarithms of the inhibition constant (Ki). Higher pKi values indicate higher binding affinity. Data is aggregated from multiple sources and experimental conditions may vary.
Experimental Protocols
Radioligand Competition Binding Assay for α2-Adrenoceptor Subtypes
This protocol outlines a typical methodology for determining the binding affinity of a test compound like this compound for the different α2-adrenoceptor subtypes.
1. Membrane Preparation:
-
CHO-K1 cells stably expressing the human α2A, α2B, or α2C-adrenoceptor subtypes are cultured and harvested.
-
Cells are washed with ice-cold PBS and then lysed in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 min) to remove nuclei and cellular debris.
-
The resulting supernatant is then ultracentrifuged (e.g., 40,000 x g for 30 min) to pellet the cell membranes.
-
The membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and protein concentration is determined using a standard method like the Bradford assay. Membranes are stored at -80°C until use.
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
Cell membranes (typically 10-50 µg of protein) from one of the α2-adrenoceptor subtype-expressing cell lines.
-
A fixed concentration of a suitable radioligand, such as [3H]-Rauwolscine (a non-selective α2-antagonist, typically at a concentration close to its Kd).
-
A range of concentrations of the unlabeled test compound (e.g., this compound) or a reference compound.
-
-
The total assay volume is brought to a final volume (e.g., 250 µL) with binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled α2-antagonist (e.g., 10 µM phentolamine).
-
The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Quantification:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is then counted using a liquid scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression analysis to generate a competition binding curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The inhibition constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
α2-Adrenoceptor Signaling Pathway
α2-adrenoceptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gi. Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
α2-Adrenoceptor Gi-protein coupled signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a radioligand competition binding assay to determine the affinity of a test compound.
Workflow of a radioligand competition binding assay.
Logical Relationship of α2-Adrenoceptor Antagonist Selectivity
This diagram illustrates the relative selectivity of this compound and other reference compounds for the α2-adrenoceptor subtypes based on the available binding affinity data.
Selectivity profiles of α2-adrenoceptor antagonists.
References
Validation of Delequamine's prosexual effects in different animal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prosexual effects of Delequamine, a selective α2-adrenoceptor antagonist, with other relevant compounds, primarily focusing on data from animal studies. The information is intended to inform research and development in the field of sexual medicine.
Executive Summary
This compound has demonstrated notable prosexual effects in preclinical animal models, particularly in rats. Its mechanism of action, centered on the antagonism of α2-adrenergic receptors, leads to an increase in noradrenergic neurotransmission, which is implicated in sexual arousal and behavior. When compared to the less selective α2-adrenoceptor antagonist yohimbine, this compound exhibits a more consistent and dose-dependent prosexual effect in male rats and a distinctively positive effect on female receptivity, where yohimbine shows inhibitory actions. While current research is predominantly centered on rodent models, the findings suggest a promising profile for this compound in modulating sexual behavior.
Comparative Efficacy of this compound
Effects on Male Sexual Behavior in Rats
Studies in naive male rats have shown that this compound produces a dose-dependent increase in sexual behavior scores. In contrast, the commonly used alternative, yohimbine, was found to be effective only at a single dose in the same model[1]. In sexually experienced, orchidectomized rats, both this compound and yohimbine, along with another α2-antagonist idazoxan, increased the number of mounts and showed a trend towards increasing intromissions. However, none of the compounds had a significant effect on ejaculatory behavior in this specific model[1].
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Naive male rats | 0.4-6.4 mg/kg, p.o. | Dose-related increase in sexual behavior score. | [1] |
| Yohimbine | Naive male rats | 2 mg/kg, p.o. | Effective at a single dose, but not dose-dependently. | [1] |
| Idazoxan | Naive male rats | 2.5 and 5 mg/kg, p.o. | Active at specific doses. | [1] |
| This compound | Orchidectomized male rats | Not specified | Increased mounting behavior. | [1] |
| Yohimbine | Orchidectomized male rats | Not specified | Increased mounting behavior. | [1] |
Effects on Female Sexual Behavior in Rats
In ovariectomized female rats with low receptivity, this compound was shown to significantly increase lordosis, a key measure of sexual receptivity. Conversely, yohimbine demonstrated a dose-dependent reduction in lordotic responses[1]. Specifically, this compound, at doses between 0.1 and 30 mg/kg (orally), significantly enhanced lordotic activity, with an ED50 of 0.32 mg/kg[2]. It is noteworthy that this compound did not affect proceptive behaviors such as ear-wiggling or hopping-and-darting[2].
| Compound | Animal Model | Dosage | Key Findings on Receptivity (Lordosis) | Reference |
| This compound | Ovariectomized female rats | 1.6 and 6.4 mg/kg, p.o. | Increased lordosis. | [1] |
| This compound | Ovariectomized female rats | 0.1 - 30 mg/kg, p.o. | Significantly increased lordotic activity (ED50 = 0.32 mg/kg). | [2] |
| Yohimbine | Ovariectomized female rats | 2, 4, and 8 mg/kg, p.o. | Reduced lordotic responses in a dose-dependent manner. | [1] |
Note: The available literature is largely qualitative in its comparison. Direct quantitative comparisons of parameters like mount latency, intromission frequency, and ejaculation latency between this compound and other compounds in the same study are limited. Furthermore, studies on the prosexual effects of this compound in non-rodent species are currently not available in the public domain.
Mechanism of Action: α2-Adrenoceptor Antagonism
This compound's prosexual effects are attributed to its action as a selective antagonist of α2-adrenergic receptors. These receptors are primarily located presynaptically on noradrenergic neurons. Their activation by norepinephrine normally inhibits further neurotransmitter release, acting as a negative feedback mechanism. By blocking these receptors, this compound disinhibits the neuron, leading to an increased release of norepinephrine into the synaptic cleft. This enhanced noradrenergic signaling in key brain regions is believed to facilitate sexual arousal and behavior.
Experimental Protocols
Assessment of Male Rat Copulatory Behavior
A standard experimental workflow to assess the effects of a compound on male rat sexual behavior involves the following steps:
-
Animal Preparation: Sexually naive or experienced male rats are used. For some studies, orchidectomized (castrated) rats may be used to investigate hormone-independent effects.
-
Female Preparation: Ovariectomized female rats are brought into a state of sexual receptivity through sequential administration of estradiol benzoate and progesterone.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered to the male rats at predetermined doses and time points before the behavioral test.
-
Behavioral Testing: A male rat is placed in an observation arena with a receptive female. The session is typically recorded for later analysis.
-
Data Analysis: Key parameters of male sexual behavior are scored by trained observers. These include:
-
Mount Latency (ML): Time from the introduction of the female until the first mount.
-
Intromission Latency (IL): Time from the introduction of the female until the first intromission.
-
Ejaculation Latency (EL): Time from the first intromission until ejaculation.
-
Mount Frequency (MF): Total number of mounts.
-
Intromission Frequency (IF): Total number of intromissions.
-
Post-Ejaculatory Interval (PEI): Time from ejaculation to the next copulatory behavior.
-
Assessment of Female Rat Sexual Behavior
The evaluation of proceptive and receptive behaviors in female rats is crucial for understanding the full spectrum of a compound's prosexual effects.
-
Animal Preparation: Ovariectomized female rats are used to control for endogenous hormonal fluctuations.
-
Hormonal Priming: Females are administered low doses of estradiol benzoate, sometimes followed by progesterone, to induce a state of low to moderate sexual receptivity.
-
Drug Administration: The test compound or vehicle is administered to the female rats.
-
Behavioral Testing: A sexually experienced male rat is introduced into the female's testing arena.
-
Data Analysis: Female sexual behaviors are scored, including:
-
Receptivity: Measured by the Lordosis Quotient (LQ) , which is the ratio of lordosis responses to the number of mounts by the male.
-
Proceptivity: Includes behaviors like ear wiggling , hopping , and darting , which solicit male attention. The frequency of these behaviors is quantified.
-
Conclusion
This compound shows significant promise as a prosexual agent, particularly in its selective and dose-dependent effects in rat models. Its superiority over the less selective α2-antagonist yohimbine, especially in female models, warrants further investigation. Future research should aim to provide more granular quantitative data to allow for more direct comparisons and to explore the efficacy and safety of this compound in non-rodent animal models to better predict its potential clinical utility in humans.
References
Safety Operating Guide
Essential Safety and Handling of Delequamine: A Guide for Laboratory Professionals
Audience: This document is intended for researchers, scientists, and drug development professionals who handle Delequamine in a laboratory setting.
Disclaimer: No specific Material Safety Data Sheet (MSDS) for this compound was publicly available at the time of this writing. The following guidelines are based on best practices for handling potent pharmaceutical compounds and hazardous drugs in a research and development environment. It is imperative to obtain a substance-specific Safety Data Sheet (SDS) from your supplier for detailed safety information, including exposure limits and specific handling requirements.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, particularly in powder form or when preparing solutions, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE based on general guidelines for hazardous drug handling.
| PPE Component | Standard Specification | Purpose |
| Gloves | ASTM D6978-rated, powder-free, chemotherapy gloves. | Prevents skin contact and absorption. Double gloving is recommended. |
| Gown | Disposable, impermeable, solid-front gown with long sleeves and tight-fitting cuffs.[1] | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield.[2] | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator. | Prevents inhalation of airborne particles, especially when handling powders. |
| Hair & Shoe Covers | Disposable hair and shoe covers. | Prevents contamination of hair and personal footwear. |
Operational Plan: Donning, Doffing, and Disposal of PPE
Adherence to proper procedures for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Thoroughly wash hands with soap and water.
-
Hair and Shoe Covers: Put on disposable hair and shoe covers.
-
Gown: Don an impermeable, solid-front gown, ensuring it is securely fastened.
-
Respiratory Protection: Fit-test and don the appropriate respirator (e.g., N95).
-
Eye and Face Protection: Put on chemical splash goggles followed by a full-face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the gown sleeves. Don the second, outer pair of gloves, pulling the cuffs over the gown sleeves.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them.
-
Gown and Inner Gloves: Remove the gown by rolling it down from the shoulders, turning it inside out. As you roll the gown down your arms, peel off the inner gloves simultaneously, so they are contained within the removed gown.
-
Dispose: Immediately dispose of the gown and gloves in a designated hazardous waste container.
-
Hand Hygiene: Perform thorough hand hygiene.
-
Face and Eye Protection: Remove the face shield and goggles. Clean and disinfect reusable eye protection according to manufacturer instructions.
-
Respiratory Protection: Remove the respirator.
-
Hair and Shoe Covers: Remove hair and shoe covers and dispose of them in the designated waste container.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan:
All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.
-
Segregation: Segregate hazardous waste from regular laboratory trash.
-
Containment: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all this compound-contaminated waste.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous pharmaceutical waste.
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
